molecular formula C32H39N9O12 B8113876 Folate-PEG3-NHS ester

Folate-PEG3-NHS ester

Cat. No.: B8113876
M. Wt: 741.7 g/mol
InChI Key: YWRSIVHIPFMJMJ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Folate-PEG3-NHS ester is a useful research compound. Its molecular formula is C32H39N9O12 and its molecular weight is 741.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N9O12/c33-32-39-28-27(30(47)40-32)37-21(18-36-28)17-35-20-3-1-19(2-4-20)29(46)38-22(31(48)49)5-6-23(42)34-10-12-51-14-16-52-15-13-50-11-9-26(45)53-41-24(43)7-8-25(41)44/h1-4,18,22,35H,5-17H2,(H,34,42)(H,38,46)(H,48,49)(H3,33,36,39,40,47)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRSIVHIPFMJMJ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39N9O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Folate-PEG-NHS Ester Targeting: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism behind Folate-Polyethylene Glycol-N-Hydroxysuccinimide (Folate-PEG-NHS) ester targeting. This powerful strategy is at the forefront of targeted drug delivery, aiming to enhance the therapeutic efficacy of various payloads, from small molecule drugs to nanoparticles, by directing them specifically to diseased cells while sparing healthy tissues. This document delves into the core components of this system, the underlying biological pathways, detailed experimental protocols, and quantitative data to support the design and evaluation of folate-targeted therapeutics.

Core Principles of Folate-PEG-NHS Ester Targeting

The elegance of the Folate-PEG-NHS ester targeting system lies in the synergistic function of its three key components:

  • Folate (The Targeting Ligand): Folic acid, a B vitamin, is essential for cell growth and division. Many cancer cells overexpress the folate receptor (FR) on their surface to meet their high demand for this vitamin.[1][2] This differential expression between cancerous and normal tissues makes folate an ideal ligand for targeted drug delivery. The binding of folate to the FR is a high-affinity interaction, with a dissociation constant (Kd) in the nanomolar range.[2][3]

  • Polyethylene Glycol (PEG) (The Linker and Stealth Agent): PEG is a hydrophilic and biocompatible polymer that serves two critical functions. Firstly, it acts as a flexible spacer, ensuring that the folate molecule is accessible for binding to the folate receptor without steric hindrance from the attached payload.[4] Secondly, PEGylation creates a "stealth" effect, shielding the drug conjugate from the immune system and reducing clearance by the reticuloendothelial system (RES).[5] This leads to a longer circulation half-life and increased probability of reaching the target tumor tissue.

  • N-Hydroxysuccinimide (NHS) Ester (The Conjugation Moiety): The NHS ester is a highly reactive functional group that readily forms stable amide bonds with primary amines (-NH2) present on various therapeutic molecules, such as proteins, peptides, and certain small molecule drugs. This allows for a straightforward and efficient conjugation of the targeting ligand (folate) and the PEG linker to the desired payload.[6]

The overall mechanism, therefore, involves the Folate-PEG-NHS ester construct acting as a bridge. The folate moiety guides the entire conjugate to FR-overexpressing cells, the PEG linker enhances its systemic circulation and bioavailability, and the NHS ester facilitates its attachment to a therapeutic or diagnostic agent.

The Biological Pathway: Folate Receptor-Mediated Endocytosis

The cellular uptake of folate-drug conjugates is primarily mediated by a process called receptor-mediated endocytosis. This intricate pathway ensures the efficient internalization of the targeted payload into the cancer cell.

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PEG-Payload Folate-PEG-Payload Conjugate FR Folate Receptor (FR) Folate-PEG-Payload->FR Binding Endosome Early Endosome (pH ~6.0-6.5) FR->Endosome Internalization Late_Endosome Late Endosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Payload_Release Payload Release & Action Late_Endosome->Payload_Release Release Receptor_Recycling Receptor Recycling Late_Endosome->Receptor_Recycling Sorting Lysosome->Payload_Release Release Receptor_Recycling->FR Return to Membrane

Folate Receptor-Mediated Endocytosis Pathway

The process can be broken down into the following key steps:

  • Binding: The folate moiety of the conjugate specifically binds to the folate receptor on the surface of the cancer cell.

  • Internalization: Upon binding, the cell membrane invaginates, engulfing the folate-receptor-conjugate complex and forming an intracellular vesicle known as an early endosome.

  • Endosomal Maturation and Acidification: The early endosome gradually matures into a late endosome, and its internal pH decreases.

  • Payload Release: The acidic environment of the late endosome and lysosome can trigger the release of the payload from the conjugate, especially if a pH-sensitive linker is used.

  • Receptor Recycling: The folate receptor is typically recycled back to the cell surface, ready to bind to another folate conjugate, thus allowing for continuous uptake of the therapeutic agent.

Quantitative Data on Targeting Efficacy

The effectiveness of Folate-PEG-NHS ester targeting can be quantified through various in vitro and in vivo studies. The following tables summarize key data from the literature, providing a comparative analysis of different folate-targeted systems.

Table 1: Binding Affinities of Folate and Folate Conjugates to the Folate Receptor
LigandMethodCell Line/SystemDissociation Constant (Kd)Reference
Folic AcidRadiolabeled Ligand AssayPurified FRα~10 pM[3]
Folic AcidIsothermal CalorimetryPurified FRα~190 pM[3]
Folate-PEG8-BiotinBiolayer Interferometry (BLI)Purified FRα1.14 nM[3]
Folic Acid[3H]-Folic Acid Binding AssayWild-type FRα~1 nM[2]
EC2629 (Folate-PBD conjugate)Competitive Binding AssayKB cellsRelative affinity of 0.53 (Folic Acid = 1)[7]
Table 2: Comparative IC50 Values of Folate-Targeted vs. Non-Targeted Therapeutics
Therapeutic AgentCell Line (FR Status)Folate-Targeted IC50Non-Targeted/Free Drug IC50Fold ImprovementReference
Doxorubicin NanoparticlesA2780 (FR+)~0.1 µM~1.03 µM10.3[4]
Doxorubicin NanoparticlesOVCAR3 (FR+)~0.25 µM~0.98 µM3.9[4]
Paclitaxel-Polymer ConjugatesHT-29 (FR+)~10 nM~280 nM28[4]
Vincristine-Loaded LiposomesRaji (FR+)Significantly LowerHigherN/A[4]
Fe-TMPPAGS0.0975 µMN/AN/A[8][9]
Fe-TMPPHCT-1163.97 µMN/AN/A[8][9]
Compound 1HTB-2610-50 µMN/AN/A[10]
Compound 2PC-310-50 µMN/AN/A[10]
Compound 2HepG210-50 µMN/AN/A[10]
Table 3: In Vivo Tumor Accumulation of Folate-Targeted Delivery Systems
Delivery SystemTumor Model% Injected Dose/gram of Tumor (%ID/g)Time PointReference
99mTc-radiofolateKB xenograft2.33 ± 0.364 h[11]
99mTc-radiofolateIGROV-1 xenograft1.16 ± 0.644 h[11]
99mTc-radiofolateLoVo xenograft0.66 ± 0.174 h[11]
Radiolabeled NanocomplexBreast Tumor13.76 ± 1.3924 h[5]
Folate-Targeted NanoparticlesSolid TumorsVaries with sizeN/A[12][13]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis, conjugation, and evaluation of Folate-PEG-NHS ester targeted systems.

Synthesis of Folate-PEG-NHS Ester

This protocol describes the synthesis of a heterobifunctional Folate-PEG-NHS ester, a key component for targeted drug delivery.

Synthesis_Workflow cluster_synthesis Synthesis of Folate-PEG-Amine cluster_activation Activation of Carboxyl Group Folate Folic Acid Activation Activation with DCC/NHS in DMSO Folate->Activation Reaction1 Reaction & Purification Activation->Reaction1 PEG_Amine Amine-PEG-Amine PEG_Amine->Reaction1 Folate_PEG_Amine Folate-PEG-Amine Reaction1->Folate_PEG_Amine Folate_PEG_Amine_Input Folate-PEG-Amine Folate_PEG_Amine->Folate_PEG_Amine_Input Activation2 Reaction with NHS-ester reagent Folate_PEG_Amine_Input->Activation2 Reaction2 Reaction & Purification Activation2->Reaction2 Folate_PEG_NHS Folate-PEG-NHS Ester Reaction2->Folate_PEG_NHS

Synthesis Workflow for Folate-PEG-NHS Ester

Materials:

  • Folic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-PEG-Amine (e.g., H2N-PEG-NH2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (MWCO appropriate for the PEG size)

  • Lyophilizer

Protocol:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add DCC and NHS in a 1:1.2:1.2 molar ratio relative to folic acid.

    • Stir the reaction mixture at room temperature in the dark for 12-24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[14]

  • Conjugation to PEG:

    • To the activated folic acid solution, add a solution of Amine-PEG-Amine in DMSO. A molar excess of the PEG reagent is typically used.

    • Stir the reaction mixture at room temperature for another 12-24 hours in the dark.

  • Purification:

    • Dialyze the reaction mixture against deionized water for 48-72 hours, with frequent water changes, to remove unreacted starting materials and byproducts.

    • Lyophilize the purified solution to obtain the Folate-PEG-Amine product as a powder.

  • Formation of NHS Ester:

    • The terminal amine group of the Folate-PEG-Amine can then be reacted with an appropriate NHS-ester activating reagent to generate the final Folate-PEG-NHS ester. The specific protocol for this step will depend on the chosen activating agent.

Conjugation of Folate-PEG-NHS Ester to a Protein

This protocol outlines the general procedure for conjugating the synthesized Folate-PEG-NHS ester to a protein payload.[15][16][17][18]

Materials:

  • Protein of interest

  • Folate-PEG-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., Tris buffer or glycine (B1666218) solution)

  • Size-exclusion chromatography column or dialysis membrane for purification

Protocol:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the Folate-PEG-NHS ester in a small amount of anhydrous DMSO immediately before use.

    • Add the Folate-PEG-NHS ester solution to the protein solution. A 10-20 fold molar excess of the NHS ester is commonly used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours on ice.

  • Quenching (Optional):

    • Add a quenching buffer to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Remove unreacted Folate-PEG-NHS ester and other small molecules by size-exclusion chromatography or dialysis.

In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the cellular uptake of a fluorescently labeled folate-targeted conjugate.[19][20]

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed FR+ and FR- cells in well plates Incubate Incubate with fluorescent Folate-PEG-Payload Seed_Cells->Incubate Competition Competition with excess free folate Seed_Cells->Competition Wash_Harvest Wash and harvest cells Incubate->Wash_Harvest Competition->Wash_Harvest Flow_Cytometry Analyze fluorescence by Flow Cytometry Wash_Harvest->Flow_Cytometry Data_Analysis Quantify mean fluorescence intensity Flow_Cytometry->Data_Analysis

Workflow for Cellular Uptake Analysis by Flow Cytometry

Materials:

  • Folate receptor-positive (FR+) and folate receptor-negative (FR-) cell lines

  • Fluorescently labeled Folate-PEG-Payload conjugate

  • Cell culture medium (folate-free medium for specific assays)

  • Free folic acid solution (for competition assay)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding:

    • Seed FR+ and FR- cells in 6-well or 12-well plates and allow them to adhere overnight.

  • Treatment:

    • Incubate the cells with the fluorescently labeled Folate-PEG-Payload conjugate at various concentrations and for different time points (e.g., 1, 4, 24 hours).

    • For the competition assay, pre-incubate a set of cells with a high concentration of free folic acid for 30 minutes before adding the fluorescent conjugate.

  • Cell Harvesting:

    • After incubation, wash the cells three times with cold PBS to remove unbound conjugate.

    • Detach the cells using Trypsin-EDTA and resuspend them in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

    • Gate the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity of the cell population for each treatment condition.

In Vivo Biodistribution Study

This protocol provides a general framework for assessing the biodistribution of a radiolabeled or fluorescently tagged folate-targeted conjugate in a tumor-bearing mouse model.[21][22]

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenograft tumors of FR+ cancer cells)

  • Radiolabeled or fluorescently tagged Folate-PEG-Payload conjugate

  • Imaging system (e.g., SPECT/CT, PET/CT, or in vivo fluorescence imaging system)

  • Gamma counter or fluorescence plate reader for ex vivo analysis

Protocol:

  • Animal Model:

    • Establish subcutaneous or orthotopic tumors in mice using FR+ cancer cells.

  • Administration of Conjugate:

    • Administer the labeled Folate-PEG-Payload conjugate to the mice via intravenous (tail vein) injection.

  • In Vivo Imaging (Optional):

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), perform whole-body imaging to visualize the distribution of the conjugate.

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the mice and harvest major organs (e.g., tumor, liver, spleen, kidneys, heart, lungs) and blood.

    • Weigh each organ and measure the radioactivity or fluorescence intensity using a gamma counter or fluorescence plate reader.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Conclusion

The Folate-PEG-NHS ester targeting mechanism represents a highly promising and versatile platform for the development of targeted therapies. By leveraging the overexpression of folate receptors on cancer cells, this strategy enables the selective delivery of a wide range of therapeutic and diagnostic agents, potentially leading to improved efficacy and reduced side effects compared to conventional treatments. The modular nature of this system, allowing for the facile conjugation of different payloads via the NHS ester, further enhances its appeal for drug development. A thorough understanding of the underlying biological pathways, coupled with rigorous in vitro and in vivo evaluation using the protocols outlined in this guide, is essential for the successful translation of these innovative targeted therapies from the laboratory to the clinic.

References

Folate-PEG3-NHS Ester: A Technical Guide for Targeted Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Folate-PEG3-NHS ester. This heterobifunctional linker is a critical tool for researchers developing targeted therapeutics, particularly in the field of oncology. This document details experimental protocols for its use in bioconjugation and presents key quantitative data to facilitate its effective implementation in drug delivery systems.

Core Structure and Chemical Properties

This compound is a bioconjugation reagent meticulously designed with three key functional components: a folate moiety for targeting, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent ligation.

  • Folate Targeting Moiety: Folic acid, a B vitamin, serves as the targeting ligand. It exhibits a high binding affinity for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovaries, lungs, and kidneys, while having limited expression in healthy tissues. This differential expression allows for the selective delivery of conjugated molecules to tumor cells.

  • PEG3 Spacer: The triethylene glycol (PEG3) linker is a short, hydrophilic spacer that offers several advantages. It enhances the aqueous solubility of the entire conjugate, reduces steric hindrance between the folate ligand and the conjugated molecule, and can help to minimize immunogenicity.[1][2]

  • NHS Ester Reactive Group: The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[3][4] This reaction proceeds efficiently under mild, physiological pH conditions.

Chemical Structure

Caption: Structural components of this compound.

Quantitative Chemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Weight 741.71 g/mol [1][5]
Chemical Formula C32H39N9O12[1]
Purity Typically ≥95%[1][6]
Appearance Yellow to orange solid[7]
Solubility Soluble in water, DMSO, DMF, methanol, chloroform, acetone, and dichloromethane[4][7]
Storage Conditions Store at -20°C, desiccated, and protected from light. Avoid frequent freeze-thaw cycles.[4][7]
NHS Ester Stability The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent.[8][9][10][11]
Half-life at pH 7.0 (4°C): ~4-5 hours[9]
Half-life at pH 8.0 (4°C): ~1 hour[9]
Half-life at pH 8.6 (4°C): ~10 minutes[9]

Mechanism of Action in Targeted Drug Delivery

The targeted delivery of therapeutics using this compound conjugates relies on the principle of receptor-mediated endocytosis.

G Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PEG-Drug Folate-PEG-Drug Conjugate Binding Binding Folate-PEG-Drug->Binding 1. High Affinity Binding FolateReceptor Folate Receptor FolateReceptor->Binding Endosome Endosome Formation Binding->Endosome 2. Internalization Acidification Endosomal Acidification Endosome->Acidification 3. Maturation DrugRelease Drug Release Acidification->DrugRelease 4. pH-sensitive cleavage (optional) or enzymatic release TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect 5. Action on intracellular target

Caption: Signaling pathway of folate-targeted drug delivery.

The process begins with the high-affinity binding of the folate moiety of the conjugate to the folate receptors on the cancer cell surface. This binding event triggers the internalization of the receptor-conjugate complex into the cell through endocytosis, forming an endosome. As the endosome matures, its internal pH decreases. This acidic environment can facilitate the cleavage of certain linkers (if designed to be pH-sensitive) or the enzymatic degradation of the carrier, leading to the release of the active drug into the cytoplasm. The released drug can then exert its therapeutic effect on its intracellular target.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to amine-containing molecules, such as proteins, and subsequent purification of the conjugate.

General Workflow for Protein Conjugation

G Experimental Workflow for Protein Conjugation Start Start ReagentPrep 1. Prepare Protein and This compound Solutions Start->ReagentPrep Reaction 2. Conjugation Reaction ReagentPrep->Reaction Quenching 3. Quench Reaction (Optional) Reaction->Quenching Purification 4. Purify Conjugate Quenching->Purification Characterization 5. Characterize Conjugate Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for protein conjugation.

Detailed Protocol for Protein Conjugation

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically depending on the protein and desired degree of labeling.

    • Gently mix the reaction solution by pipetting up and down.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. Longer incubation times at lower temperatures can sometimes improve conjugation efficiency and protein stability.

  • Quenching the Reaction (Optional):

    • To stop the reaction and quench any unreacted this compound, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

Purification of the Folate-PEG-Protein Conjugate

It is crucial to remove unreacted this compound and any reaction byproducts from the final conjugate.

  • Size-Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins.[12][][14] SEC separates molecules based on their size. The larger Folate-PEG-protein conjugate will elute before the smaller, unreacted this compound.

  • Ion-Exchange Chromatography (IEX): IEX can also be used to separate the conjugate from the native protein, as the PEGylation can alter the surface charge of the protein.[]

  • Dialysis/Ultrafiltration: These methods are effective for removing small molecule impurities but may be less efficient at separating unreacted PEGylating reagent from the protein conjugate, especially for larger PEG chains.[12]

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its integrity.

  • SDS-PAGE: A noticeable increase in the apparent molecular weight of the protein on an SDS-PAGE gel will indicate successful conjugation.

  • UV-Vis Spectroscopy: The concentration of the protein can be determined by measuring its absorbance at 280 nm. The concentration of the conjugated folate can be determined by its absorbance at approximately 363 nm. The degree of labeling can be calculated from these values.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry can be used to determine the exact molecular weight of the conjugate and thus the number of folate-PEG molecules attached to each protein.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate.

Conclusion

This compound is a powerful and versatile tool for the development of targeted drug delivery systems and other bioconjugates. Its well-defined structure, combining a specific targeting ligand, a beneficial PEG spacer, and a reactive NHS ester, allows for the efficient and selective modification of proteins and other amine-containing molecules. By following the detailed protocols and understanding the chemical properties outlined in this guide, researchers can effectively utilize this reagent to advance their work in creating more effective and targeted therapies.

References

The Pivotal Role of the PEG3 Spacer in Folate-PEG-NHS Ester Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Folate-Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) ester linkers, with a specific focus on the integral role of the three-unit PEG spacer (PEG3). These trifunctional linkers are instrumental in the development of targeted therapeutics and diagnostics, enabling the precise delivery of payloads to cells overexpressing the folate receptor. This document details the function of each component, presents quantitative data for critical parameters, provides detailed experimental protocols, and illustrates key processes through diagrams.

Core Concepts: Deconstructing the Folate-PEG-NHS Ester Linker

The Folate-PEG-NHS ester linker is a heterobifunctional molecule meticulously designed for bioconjugation. It comprises three key functional moieties:

  • Folic Acid: A high-affinity ligand for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, making it an excellent targeting agent.[1]

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues on proteins or amine-functionalized nanoparticles) under mild conditions.[2]

  • PEG3 Spacer: A discrete chain of three polyethylene (B3416737) glycol units that physically separates the folic acid targeting ligand from the conjugated payload.

The strategic combination of these components allows for the targeted delivery of a diverse range of molecules, including small molecule drugs, proteins, and nanoparticles, to folate receptor-positive (FR+) cells.

The Critical Function of the PEG3 Spacer

The PEG3 spacer, while a seemingly simple component, plays a multifaceted and critical role in the overall performance of the folate-targeted conjugate.

Mitigating Steric Hindrance

The primary function of the PEG spacer is to provide spatial separation between the bulky payload and the folic acid ligand. This separation is crucial to prevent the payload from sterically hindering the interaction between folate and its receptor.[3] Studies have shown that the length of the PEG spacer can significantly impact the binding affinity and subsequent cellular uptake of the conjugate. While longer PEG chains can also be effective, a PEG3 spacer often provides a balance, offering sufficient distance to minimize interference without introducing excessive flexibility that might impede receptor binding.[3][4]

Enhancing Hydrophilicity and Solubility

Polyethylene glycol is a highly hydrophilic polymer. The inclusion of the PEG3 spacer increases the overall water solubility of the entire conjugate.[2][5] This is particularly advantageous when working with hydrophobic drugs or payloads, as it can prevent aggregation and improve the formulation's stability in aqueous environments.[5]

Improving Pharmacokinetics and Biocompatibility

PEGylation, the process of attaching PEG chains to molecules, is a well-established method for improving the pharmacokinetic properties of therapeutic agents. The hydrophilic nature of the PEG3 spacer can help to reduce non-specific protein adsorption and recognition by the reticuloendothelial system, potentially leading to a longer circulation half-life of the conjugate in vivo.[6] Furthermore, PEG is known for its biocompatibility and low immunogenicity.[6]

Quantitative Data and Physicochemical Properties

The selection of a linker in bioconjugation is a data-driven process. The following tables summarize key quantitative parameters for Folate-PEG-NHS ester linkers, with a focus on the impact of the PEG spacer.

PropertyValueReference(s)
Molecular Weight ~741.71 g/mol [6]
Appearance Yellow to orange solid[5]
Solubility Soluble in water, Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Methanol, Dichloromethane, Chloroform, and Acetone.[5]
Purity Typically >95%[6]
Storage Conditions Store at -20°C, desiccated and protected from light.[5]

Table 1: Physicochemical Properties of Folate-PEG3-NHS Ester. This table provides a summary of the key physical and chemical properties of the this compound linker.

pHTemperatureApproximate Half-life of NHS EsterReference(s)
7.00°C4-5 hours[7]
8.64°C10 minutes[7]
7.4Room Temp.>120 minutes[8]
9.0Room Temp.<9 minutes[8]

Table 2: Stability of NHS Esters under Various Conditions. The stability of the NHS ester is critical for successful conjugation. This table outlines the hydrolysis half-life of NHS esters at different pH values and temperatures. The optimal pH for conjugation is typically between 7.2 and 8.5, balancing reactivity with stability.[7]

PEG Spacer Length (Da)Relative Cellular AssociationReference(s)
2000Lower[3][9]
3400Intermediate[3][9]
5000Highest[3][9]

Table 3: Impact of PEG Spacer Length on Folate Receptor-Mediated Cellular Association of Liposomes. This table presents a qualitative comparison of the effect of different PEG spacer lengths on the cellular uptake of folate-targeted liposomes in KB cells, which overexpress the folate receptor. Longer PEG chains can lead to enhanced cellular association.[3][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its conjugation to an amine-containing molecule, and a cell-based assay to evaluate targeting efficiency.

Synthesis of this compound

This protocol describes a two-step synthesis, starting with the activation of folic acid followed by conjugation to a diamino-PEG3 and subsequent activation of the terminal amine to an NHS ester.

Materials:

  • Folic Acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Amino-PEG3-Amine

  • N,N'-Disuccinimidyl carbonate (DSC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dioxane

  • Diethyl ether

  • Acetone

  • Sephadex G-25 column

  • Sodium bicarbonate (NaHCO₃)

Step 1: Synthesis of NHS-activated Folic Acid (NHS-FA) [10]

  • Dissolve Folic Acid (1 molar equivalent) in anhydrous DMSO.

  • Add Triethylamine (2.5 molar equivalents) to the solution.

  • Add N-Hydroxysuccinimide (NHS) (2 molar equivalents) and N,N'-Dicyclohexylcarbodiimide (DCC) (2 molar equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight in the dark.

  • Remove the dicyclohexylurea (DCU) precipitate by filtration.

  • Precipitate the NHS-FA product by adding the filtrate to diethyl ether.

  • Wash the precipitate several times with diethyl ether and dry under vacuum.

Step 2: Synthesis of Folate-PEG3-Amine

  • Dissolve Amino-PEG3-Amine (1 molar equivalent) in anhydrous DMSO.

  • Slowly add the NHS-FA solution (0.8 molar equivalents to favor mono-substitution) to the Amino-PEG3-Amine solution while stirring.

  • Stir the reaction at room temperature for 24 hours in the dark.[11]

  • Purify the Folate-PEG3-Amine conjugate by size exclusion chromatography (e.g., Sephadex G-25) to remove unreacted starting materials.

Step 3: Synthesis of this compound [10]

  • Dissolve the purified Folate-PEG3-Amine (1 molar equivalent) in dry dioxane.

  • In a separate flask, dissolve N,N'-Disuccinimidyl carbonate (DSC) (1.2 molar equivalents) and 4-(Dimethylamino)pyridine (DMAP) (1.2 molar equivalents) in dry acetone.

  • Add the DSC/DMAP solution to the Folate-PEG3-Amine solution and stir for 6 hours at room temperature.

  • Precipitate the this compound product by adding diethyl ether.

  • Wash the precipitate with diethyl ether and dry under vacuum.

Conjugation of this compound to an Amine-Containing Molecule (e.g., a Protein)

Materials:

  • This compound

  • Amine-containing protein

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size exclusion chromatography column (e.g., Sephadex G-50) or dialysis membrane (MWCO appropriate for the protein)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Dissolve the amine-containing protein in PBS (pH 7.4) to a concentration of 1-10 mg/mL.

  • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the folate-conjugated protein from unreacted linker and byproducts using size exclusion chromatography or dialysis.

In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the uptake of folate-conjugated fluorescent nanoparticles into folate receptor-positive (e.g., KB, HeLa) and negative (e.g., A549) cancer cell lines.

Materials:

  • Folate receptor-positive (FR+) and -negative (FR-) cell lines

  • Cell culture medium (folate-free for FR+ cells)

  • Fetal Bovine Serum (FBS)

  • Folate-conjugated fluorescent nanoparticles

  • Unconjugated fluorescent nanoparticles (as a control)

  • Free folic acid

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the FR+ and FR- cells in 24-well plates and culture until they reach 70-80% confluency.

  • For competitive inhibition, pre-incubate a set of FR+ cells with a high concentration of free folic acid (e.g., 1 mM) for 1 hour.

  • Incubate the cells with a defined concentration of folate-conjugated fluorescent nanoparticles and unconjugated fluorescent nanoparticles for 2-4 hours at 37°C.

  • Wash the cells three times with cold PBS to remove unbound nanoparticles.

  • Detach the cells using Trypsin-EDTA and neutralize with culture medium containing FBS.

  • Centrifuge the cells and resuspend them in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer. A shift in the fluorescence peak compared to untreated cells indicates nanoparticle uptake. The uptake of folate-conjugated nanoparticles should be significantly higher in FR+ cells compared to FR- cells and should be reduced in the presence of excess free folic acid in FR+ cells.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the key processes involved.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Folate_Conjugate Folate-PEG-Payload Folate_Receptor Folate Receptor (FR) Folate_Conjugate->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis Payload_Release Payload Release Endosome->Payload_Release Acidification Therapeutic_Effect Therapeutic Effect Payload_Release->Therapeutic_Effect Action

Caption: Folate receptor-mediated endocytosis pathway.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_conjugation Bioconjugation Folic_Acid Folic Acid NHS_FA NHS-activated Folic Acid Folic_Acid->NHS_FA DCC, NHS in DMSO FA_PEG_Amine Folate-PEG3-Amine NHS_FA->FA_PEG_Amine PEG_Amine Amino-PEG3-Amine PEG_Amine->FA_PEG_Amine in DMSO FA_PEG_NHS This compound FA_PEG_Amine->FA_PEG_NHS DSC, DMAP in Dioxane Conjugate Folate-Targeted Conjugate FA_PEG_NHS->Conjugate Target_Molecule Amine-containing Molecule (e.g., Protein) Target_Molecule->Conjugate PBS, pH 7.4

Caption: Workflow for synthesis and bioconjugation.

Conclusion

The this compound linker is a powerful and versatile tool in the field of targeted drug delivery and bioconjugation. The PEG3 spacer is a critical design element that provides a balance of steric hindrance mitigation, enhanced solubility, and improved biocompatibility. A thorough understanding of the role of the PEG3 spacer, supported by quantitative data and robust experimental protocols, is essential for the successful development of novel folate-targeted therapeutics and diagnostics. This guide provides the foundational knowledge and practical methodologies to empower researchers in their pursuit of more effective and selective cancer therapies.

References

A Technical Guide to the Synthesis and Purification of Folate-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Folate-PEG3-NHS ester, a critical reagent in targeted drug delivery and bioconjugation. This document details the underlying chemical principles, experimental methodologies, and relevant biological context for professionals in the field of drug development and biomedical research.

Introduction: The Role of this compound in Targeted Therapies

This compound is a heterobifunctional crosslinker designed for targeted drug delivery to cells overexpressing the folate receptor, a common characteristic of many cancer cells.[1] This molecule comprises three key functional components:

  • Folic Acid: A high-affinity ligand for the folate receptor, enabling selective targeting of cancer cells.

  • Polyethylene Glycol (PEG3): A short, hydrophilic three-unit PEG spacer that enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the conjugated molecule.

  • N-Hydroxysuccinimide (NHS) Ester: A reactive group that readily forms stable amide bonds with primary amines on therapeutic agents, imaging labels, or other molecules under mild conditions.[2]

The strategic combination of these components allows for the precise delivery of payloads to target cells, minimizing off-target effects and enhancing therapeutic efficacy.

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the activation of the carboxylic acid group of folic acid with N-hydroxysuccinimide (NHS). The second step is the conjugation of the activated folic acid to an amino-terminated PEG linker, followed by the activation of the other terminus of the PEG linker to an NHS ester.

Overall Synthesis Scheme

Synthesis_Scheme cluster_step1 Step 1: Folic Acid Activation cluster_step2 Step 2: PEG Conjugation & Final Activation Folic_Acid Folic Acid FA_NHS Folate-NHS Ester Folic_Acid->FA_NHS Activation NHS_DCC NHS, DCC in DMSO Folate_PEG3_COOH Folate-PEG3-COOH FA_NHS->Folate_PEG3_COOH Conjugation NH2_PEG3_COOH H2N-PEG3-COOH NH2_PEG3_COOH->Folate_PEG3_COOH Final_Product This compound Folate_PEG3_COOH->Final_Product Activation NHS_EDC NHS, EDC in DMF

Caption: General Synthesis Scheme for this compound.

Experimental Protocol: A Representative Synthesis

This protocol describes a representative method for the synthesis of this compound. The molar ratios and reaction conditions are based on established procedures for similar compounds.[3][4]

Step 1: Activation of Folic Acid

  • Dissolution: Dissolve folic acid (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Coupling Agents: Add N-hydroxysuccinimide (NHS, 1.2 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) to the folic acid solution.[4]

  • Reaction: Stir the mixture at room temperature in the dark for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.[4]

  • Isolation of Activated Folic Acid: Remove the DCU precipitate by filtration. The resulting solution contains the activated Folate-NHS ester.

Step 2: Conjugation with H2N-PEG3-COOH and Final Activation

  • PEGylation: In a separate flask, dissolve H2N-PEG3-COOH (1.0 eq) in anhydrous DMSO. Slowly add the activated folic acid solution to the PEG solution while stirring. Let the reaction proceed for 2-4 hours at room temperature.

  • Purification of Intermediate: The resulting Folate-PEG3-COOH can be purified by precipitation with cold diethyl ether and subsequent washing to remove unreacted starting materials.

  • Final Activation: Dissolve the purified Folate-PEG3-COOH (1.0 eq) in anhydrous dimethylformamide (DMF). Add NHS (1.5 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.5 eq).[4]

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Isolation of Final Product: The final product, this compound, can be isolated by precipitation with cold diethyl ether, followed by washing and drying under vacuum.

Quantitative Data Summary
ParameterValueReference
Starting Materials
Folic Acid Molar Ratio1.1 eq (relative to PEG)[4]
H2N-PEG3-COOH Molar Ratio1.0 eq[4]
DCC Molar Ratio1.2 eq (relative to Folic Acid)[4]
NHS Molar Ratio (Step 1)1.2 eq (relative to Folic Acid)[4]
EDC Molar Ratio1.5 eq (relative to Folate-PEG3-COOH)[4]
NHS Molar Ratio (Step 2)1.5 eq (relative to Folate-PEG3-COOH)[4]
Reaction Conditions
Solvent (Step 1)Anhydrous DMSO[3]
Reaction Time (Step 1)12-24 hours[4]
Temperature (Step 1)Room Temperature[3]
Solvent (Step 2)Anhydrous DMF[4]
Reaction Time (Step 2)4-6 hours[4]
Temperature (Step 2)Room Temperature[4]
Product Characteristics
Molecular Weight741.71 g/mol [5]
Purity≥95%[5][6]
AppearanceYellow to orange solid

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts such as DCU and hydrolyzed NHS esters, and any side products. A combination of techniques is often employed to achieve high purity.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Precipitation Precipitation (e.g., with diethyl ether) Crude_Product->Precipitation Filtration Filtration/Centrifugation Precipitation->Filtration Washing Washing (e.g., with diethyl ether) Filtration->Washing Chromatography Column Chromatography (e.g., Size Exclusion or RP-HPLC) Washing->Chromatography Characterization Purity & Identity Confirmation (HPLC, NMR, MS) Chromatography->Characterization Pure_Product Pure this compound Characterization->Pure_Product Signaling_Pathway Folate Folate FR Folate Receptor (FR) Folate->FR Endocytosis Receptor-Mediated Endocytosis FR->Endocytosis Signaling Intracellular Signaling Cascades FR->Signaling One_Carbon One-Carbon Metabolism Endocytosis->One_Carbon JAK_STAT JAK-STAT Pathway Signaling->JAK_STAT ERK ERK1/2 Pathway Signaling->ERK Transcription Transcriptional Regulation Signaling->Transcription Cell_Proliferation Cell Proliferation & Survival JAK_STAT->Cell_Proliferation ERK->Cell_Proliferation Transcription->Cell_Proliferation Conjugation_Workflow Dissolve_Amine Dissolve Amine-Containing Substrate in Buffer (pH 7.2-8.5) Mix Add this compound Solution to Substrate Solution Dissolve_Amine->Mix Dissolve_Folate_PEG Dissolve this compound in Anhydrous DMSO Dissolve_Folate_PEG->Mix React Incubate at Room Temperature (1-2 hours) Mix->React Quench Quench Reaction (e.g., with Tris or Glycine) React->Quench Purify Purify Conjugate (Dialysis, SEC, or Affinity Chromatography) Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, MS, etc.) Purify->Characterize

References

In-Depth Technical Guide: Folate-PEG3-NHS Ester for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Folate-PEG3-NHS ester, a key molecule in the targeted delivery of therapeutics. We will delve into its physicochemical properties, relevant biological pathways, and detailed experimental protocols for its application.

Core Concepts: Leveraging the Folate Receptor for Targeted Therapy

Folate, an essential B vitamin, is crucial for rapid cell division and growth. Certain cancer cells exhibit a significant upregulation of the folate receptor (FR) on their surface to meet their heightened metabolic demands. This differential expression between cancerous and healthy tissues presents a strategic opportunity for targeted drug delivery. By conjugating therapeutic agents to folic acid, it is possible to selectively deliver these agents to FR-positive cancer cells, thereby enhancing their efficacy while minimizing off-target toxicity.

This compound is a heterobifunctional linker designed precisely for this purpose. It comprises three key components:

  • Folate: Acts as the targeting moiety, binding with high affinity to the folate receptor.

  • PEG3 (Polyethylene Glycol) spacer: A short polyethylene (B3416737) glycol chain that enhances the solubility and biocompatibility of the conjugate.

  • NHS (N-Hydroxysuccinimide) ester: A reactive group that readily forms stable amide bonds with primary amine groups present on drugs, proteins, or nanoparticles.

Physicochemical Properties

A clear understanding of the molecular characteristics of this compound is fundamental for its application in drug delivery systems.

PropertyValueSource(s)
Molecular Weight 741.71 g/mol [1][2]
Chemical Formula C₃₂H₃₉N₉O₁₂[3]

Biological Pathways and Cellular Uptake

The therapeutic action of folate-conjugated drugs is initiated by the binding of the folate moiety to the folate receptor on the cell surface. This interaction triggers receptor-mediated endocytosis, a process by which the cell internalizes the entire conjugate.

Folate Receptor Signaling

Emerging evidence suggests that the folate receptor is not merely a transport protein but also participates in cellular signaling. Upon ligand binding, the folate receptor can activate downstream signaling cascades that may influence cell proliferation and survival. Two of the key pathways implicated are:

  • JAK-STAT3 Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in cancer.

  • ERK1/2 Pathway: A central signaling cascade that regulates cell growth, differentiation, and survival.

The activation of these pathways by folate receptor engagement can have significant implications for the overall therapeutic outcome.

Folate_Signaling Folate Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Folate-Conjugate Folate-Conjugate FR Folate Receptor (FR) Folate-Conjugate->FR Binding JAK JAK FR->JAK Activation ERK ERK1/2 FR->ERK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK->Proliferation

Caption: Folate Receptor-Mediated Signaling Pathways.

Cellular Uptake Mechanism

Following binding to the folate receptor, the folate-drug conjugate is internalized into the cell through endocytosis. The two primary mechanisms involved are:

  • Clathrin-mediated endocytosis: This is a major route for the uptake of many receptors and their ligands.

  • Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane.

The specific pathway utilized can depend on the cell type and the nature of the nanoparticle or drug conjugate. Once inside the cell, the conjugate is trafficked through endosomes, where the acidic environment can facilitate the release of the therapeutic agent.

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of this compound in a research setting.

Synthesis of Folate-PEG-Amine

This protocol outlines the initial step of conjugating folic acid to a PEG derivative with terminal amine groups.

Materials:

  • Folic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • PEG-bis-amine (e.g., NH₂-PEG₃-NH₂)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sephadex G-25 gel filtration column

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid (1 equivalent) in anhydrous DMSO.

    • Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the folic acid solution.

    • Stir the reaction mixture in the dark at room temperature overnight. The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.

  • Conjugation with PEG-bis-amine:

    • Remove the dicyclohexylurea precipitate by filtration.

    • In a separate flask, dissolve PEG-bis-amine (1 equivalent) in anhydrous DMSO.

    • Slowly add the activated folic acid solution to the PEG-bis-amine solution with continuous stirring.

    • Allow the reaction to proceed overnight at room temperature in the dark.

  • Purification:

    • Purify the resulting Folate-PEG-Amine conjugate using a Sephadex G-25 gel filtration column to remove unreacted starting materials and byproducts.

    • Lyophilize the collected fractions containing the product to obtain a yellow powder.

Conjugation of this compound to an Amine-Containing Molecule

This protocol describes the reaction of the pre-synthesized this compound with a therapeutic agent or carrier containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or drug)

  • Anhydrous DMSO or Dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Dialysis membrane or gel filtration column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing molecule in the reaction buffer to a desired concentration (typically 1-10 mg/mL).

    • Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the dissolved this compound to the solution of the amine-containing molecule. A molar excess of the NHS ester (e.g., 10 to 20-fold) is often used to ensure efficient conjugation.

    • Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.

  • Purification:

    • Remove the unreacted this compound and byproducts by dialysis against an appropriate buffer or by using a gel filtration column.

In Vitro Evaluation of Folate-Targeted Cellular Uptake

This protocol provides a general workflow for assessing the cellular uptake of a folate-conjugated fluorescent probe in a folate receptor-positive cancer cell line.

Materials:

  • Folate receptor-positive cancer cells (e.g., HeLa, KB)

  • Folate-conjugated fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (for fixing)

  • DAPI (for nuclear staining)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture:

    • Culture the folate receptor-positive cells in the appropriate medium until they reach the desired confluency.

  • Incubation with Fluorescent Probe:

    • Treat the cells with the folate-conjugated fluorescent probe at a predetermined concentration.

    • Incubate for a specific time period (e.g., 1-4 hours) at 37°C to allow for internalization.

    • As a control for receptor-mediated uptake, pre-incubate a separate set of cells with an excess of free folic acid before adding the fluorescent probe.

  • Washing and Fixing:

    • After incubation, wash the cells several times with cold PBS to remove any unbound probe.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Staining and Imaging:

    • Wash the cells again with PBS and stain the nuclei with DAPI.

    • Visualize the cellular uptake of the fluorescent probe using a fluorescence microscope. Alternatively, quantify the uptake using a flow cytometer.

Experimental_Workflow Workflow for In Vitro Evaluation of Folate-Targeted Uptake A 1. Culture FR-Positive Cancer Cells B 2. Incubate with Folate-Conjugated Probe A->B C 3. Wash to Remove Unbound Probe B->C D 4. Fix and Stain Cells C->D E 5. Analyze by Fluorescence Microscopy or Flow Cytometry D->E F Control: Pre-incubate with Excess Free Folic Acid F->B Competitive Inhibition

Caption: In Vitro Folate-Targeted Uptake Workflow.

Conclusion

This compound is a powerful and versatile tool for the development of targeted cancer therapies. Its well-defined chemical structure and reactivity, combined with the biological rationale of exploiting folate receptor overexpression, make it an attractive linker for conjugating a wide array of therapeutic and diagnostic agents. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of targeted medicine.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of Folate-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety and toxicity profile of Folate-PEG3-NHS ester, a heterobifunctional linker widely used in bioconjugation and targeted drug delivery. Given the limited direct toxicological studies on the complete conjugate, this document synthesizes data by examining its constituent components: the folate targeting moiety, the short-chain polyethylene (B3416737) glycol (PEG) spacer, and the N-hydroxysuccinimide (NHS) ester reactive group. The information is intended to guide researchers in the safe handling and application of this reagent in preclinical development.

Overview of this compound

This compound is a specialized chemical tool designed for covalently linking molecules to primary amines on proteins, antibodies, or other biomolecules. Its structure is tripartite:

  • Folic Acid (Folate): A B-vitamin that serves as a high-affinity ligand for the folate receptor (FR). Since many cancer cells overexpress FR, folate acts as a precise targeting agent to deliver conjugated payloads (e.g., cytotoxic drugs, imaging agents) to malignant tissues.[1][2]

  • PEG3 Linker: A short polyethylene glycol spacer consisting of three ethylene (B1197577) glycol units. This hydrophilic linker enhances the aqueous solubility of the conjugate, improves biocompatibility, and provides spatial separation between the folate and the payload, which can reduce steric hindrance.[2][3]

  • NHS Ester: An amine-reactive functional group that forms stable, covalent amide bonds with primary amines (such as the ε-amino group of lysine (B10760008) residues) under mild pH conditions.[]

The primary application involves leveraging folate-receptor-mediated endocytosis to internalize a conjugated molecule selectively into target cells.[5][6]

Component-Based Safety and Toxicity Analysis

The overall safety profile of the this compound linker itself is generally considered favorable. The toxicity of a final bioconjugate is overwhelmingly determined by the attached payload. The analysis below breaks down the safety of each component.

2.1 Folate (Folic Acid) Moiety Folic acid is a water-soluble B-vitamin essential for cellular functions like DNA synthesis and repair.[7] It is generally regarded as non-toxic, especially at concentrations used for nutritional supplementation.[8] However, extremely high doses of folic acid are not without potential risks and should be considered in the context of the final conjugate's dose:

  • Neurological Effects: High intake of folic acid can mask the hematological signs of vitamin B12 deficiency, potentially allowing neurological damage to progress. This is a primary concern in human nutrition but is less relevant for the acute or sub-chronic dosing schedules typical in preclinical drug evaluation.[8]

  • Direct Toxicity: While rare, there is at least one reported case of fatality following a massive, acute overdose of folic acid tablets.[9] The doses used in targeted conjugates are orders of magnitude lower than those reported to cause systemic toxicity.

2.2 Polyethylene Glycol (PEG3) Linker Short-chain PEGs are widely used in pharmaceuticals to improve drug properties. They are known for their excellent safety profile.

  • Toxicity: PEGs exhibit very low toxicity in tissues.[10] Studies on nanoparticles coated with short-chain PEGs have shown no toxicity and no adverse immune response.[11][12] While some PEG derivatives, particularly acrylate (B77674) or methacrylate (B99206) monomers, can show cytotoxicity, the ether-linked PEG in this conjugate is highly stable and biocompatible.[13]

  • Immunogenicity: Short-chain PEGs are generally considered non-immunogenic and can help shield the attached molecule from the immune system.[3][12]

2.3 N-Hydroxysuccinimide (NHS) Ester and Byproduct The NHS ester is a reactive group, and its handling requires care. However, its reactivity is also its function, and the resulting products are benign.

  • Unreacted NHS Ester: The ester itself can be an irritant. GHS classifications for N-hydroxysuccinimide, the parent compound, indicate it may cause skin and serious eye irritation.[14] The primary risk is during handling of the pure, powdered reagent. It is also susceptible to hydrolysis, especially at pH > 8.5, which deactivates it.[15][16]

  • N-Hydroxysuccinimide (Leaving Group): Upon successful conjugation or hydrolysis, the NHS ester releases N-hydroxysuccinimide. Toxicological data on NHS is sparse, but it is not considered significantly toxic and is readily water-soluble, facilitating clearance.[17][18]

  • Amide Bond: The final product of the reaction is a stable amide bond, which is a fundamental component of all proteins and is biochemically inert.[]

Quantitative Data Summary

Direct quantitative toxicity data (e.g., LD50) for the complete this compound molecule is not available in the public domain. The table below summarizes the safety information based on its components.

Component / ProductGHS Hazard Statements (where available)Common FormKey Safety Considerations
Folic Acid Not classified as hazardousSolid PowderGenerally recognized as safe. Very high doses may have neurological implications in specific contexts.[8]
PEG3 Linker Not classified as hazardousLiquid/SolidLow toxicity, low immunogenicity, enhances biocompatibility.[12]
N-Hydroxysuccinimide H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[14]Solid PowderIrritant in pure form. Handle with appropriate personal protective equipment (PPE).
This compound Not classified; handle as an irritant due to the NHS ester moiety.Solid PowderReactive and moisture-sensitive. Store desiccated at -20°C.[15] Upon reaction, the hazard is eliminated.
Conjugation Byproduct (NHS) Not classified as hazardousSolubleLow toxicity, water-soluble for easy removal/clearance.

Visualization of Pathways and Workflows

The following diagrams illustrate the biological mechanism, chemical reactions, and a typical experimental workflow relevant to the use of this compound.

Folate_Endocytosis Folate Receptor-Mediated Endocytosis cluster_membrane Cell Membrane cluster_vesicle Endosome Formation FR Folate Receptor (FR) Invagination Membrane Invagination FR->Invagination 3. Internalization Membrane FC Folate-Conjugate Binding FC->Binding 1. Approach Binding->FR 2. Binding Endosome Early Endosome (pH ~6.0-6.5) Invagination->Endosome LateEndosome Late Endosome (pH ~5.0-5.5) Endosome->LateEndosome 4. Acidification Release Payload Release LateEndosome->Release 5. Dissociation Recycle FR Recycling LateEndosome->Recycle 6. Recycling Recycle->FR Receptor returns to surface

Caption: Workflow of folate receptor-mediated endocytosis for a targeted conjugate.

NHS_Reaction NHS Ester: Conjugation vs. Hydrolysis cluster_conjugation Desired Reaction cluster_hydrolysis Competing Side-Reaction Reagent This compound Conjugate Stable Amide Bond (Folate-PEG3-NH-Protein) Reagent->Conjugate Reaction with Amine (pH 7.2-8.5) Hydrolyzed Inactive Carboxylic Acid (Folate-PEG3-COOH) Reagent->Hydrolyzed Hydrolysis (accelerated at pH > 8.5) Protein Target Molecule (e.g., Protein-NH2) NHS_ NHS_ Conjugate->NHS_ byproduct releases Water H2O (Moisture) Hydrolyzed->NHS_

Caption: Chemical pathways for NHS ester: desired conjugation versus competing hydrolysis.

MTT_Workflow General Workflow for In Vitro Cytotoxicity (MTT Assay) A 1. Cell Seeding Seed cells in 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubation Allow cells to adhere (24 hours at 37°C) A->B C 3. Compound Treatment Add serial dilutions of Folate-PEG3-Payload conjugate B->C D 4. Treatment Incubation Incubate for desired period (e.g., 72 hours at 37°C) C->D E 5. Add MTT Reagent Add MTT solution (e.g., 2 mg/mL) to each well D->E F 6. Formazan (B1609692) Formation Incubate for 1.5-4 hours at 37°C (Live cells convert MTT to purple crystals) E->F G 7. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals F->G H 8. Absorbance Reading Measure absorbance on a microplate reader (e.g., 490-590 nm) G->H I 9. Data Analysis Calculate % cell viability vs. control Determine IC50 value H->I

Caption: Step-by-step experimental workflow for assessing cytotoxicity using an MTT assay.

Key Experimental Protocols

5.1 Protocol: In Vitro Cytotoxicity Assessment via MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[19][20]

Materials:

  • Target cells (e.g., folate receptor-positive cancer cell line)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound conjugated to a cytotoxic payload

  • MTT solution: 5 mg/mL in sterile PBS, filtered.[20][21]

  • Solubilization solution: DMSO or 0.01 M HCl in SDS.[22][23]

  • Multi-well spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Plate cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Include wells for "no cell" and "vehicle control" blanks.[23]

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Addition: Prepare serial dilutions of the test conjugate in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Add 100 µL of medium with vehicle only to control wells.

  • Treatment Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C.[23]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[22]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[20][21]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.[23] Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[20]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background absorbance.[20]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the conjugate concentration to determine the IC50 (half-maximal inhibitory concentration).

5.2 Protocol: General In Vivo Acute Toxicity Study This protocol outlines a general approach for an acute or dose-range-finding toxicity study in rodents, which is a common first step in non-clinical safety assessment for novel bioconjugates.[24][25]

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity of a Folate-PEG3-Payload conjugate.

Materials:

  • Animal Model: A relevant species, typically mice (e.g., BALB/c) or rats (e.g., Sprague-Dawley), with 3-5 animals per sex per group.[24]

  • Test Article: The bioconjugate, formulated in a sterile, biocompatible vehicle (e.g., saline, PBS).

  • Vehicle control.

Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for at least 5-7 days before the study begins.

  • Dose Group Assignment: Randomly assign animals to dose groups. A typical design includes a vehicle control group and at least three test groups (low, mid, high dose).[24] Doses should be selected based on in vitro efficacy data and expected pharmacological activity.

  • Administration: Administer the test article via the intended clinical route (e.g., intravenous injection). Administer a single dose (for acute toxicity) or repeated doses over a set period (e.g., 14-28 days for a sub-chronic study).[24]

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, body weight, and food/water consumption. Observations should be more frequent on the day of dosing.

  • Study Termination and Necropsy: At the end of the study period (e.g., 14 days post-dose), euthanize all animals. Conduct a full gross necropsy, examining all organs and tissues for abnormalities.

  • Endpoint Analysis:

    • Hematology and Clinical Chemistry: Collect blood samples for analysis of key hematological and biochemical parameters to assess organ function (e.g., liver, kidney).

    • Histopathology: Collect major organs and any tissues with gross lesions. Fix, process, and examine them microscopically to identify any treatment-related pathological changes.

  • Data Interpretation: Analyze all data to identify any dose-dependent adverse effects. Determine the No Observed Adverse Effect Level (NOAEL) and the MTD. This information is critical for designing subsequent studies and for selecting a safe starting dose in first-in-human clinical trials.[25][26]

Conclusion and Recommendations

This compound is a valuable bioconjugation reagent with a favorable safety profile attributable to its biocompatible components. The primary safety considerations relate to the handling of the reactive, unreacted NHS ester and the biological activity of the payload to which it is attached.

  • Handling: The pure reagent should be handled as an irritant in a controlled laboratory environment with appropriate PPE. It must be stored under desiccated conditions to prevent hydrolysis.

  • Toxicity Profile: The linker itself is not expected to contribute significant toxicity to a final bioconjugate. The toxicological profile of the final molecule will be dominated by the on-target (folate receptor-mediated) and off-target effects of the conjugated payload.

  • Future Development: Researchers must conduct thorough in vitro and in vivo toxicity studies on the final, purified conjugate to characterize its unique safety profile before proceeding to clinical development. The protocols provided herein serve as a foundational template for such evaluations.

References

Methodological & Application

Protocol for the Conjugation of Folate-PEG3-NHS Ester to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate-PEG3-NHS ester is a heterobifunctional linker used to conjugate folic acid to proteins and other amine-containing macromolecules. This conjugation strategy is pivotal in the development of targeted drug delivery systems, as many cancer cells overexpress folate receptors on their surface.[1] The folic acid moiety acts as a targeting ligand, guiding the conjugated protein to these specific cells. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and in vivo circulation time of the conjugate, while the N-hydroxysuccinimide (NHS) ester provides a reactive group for the covalent attachment to primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein.[1]

The reaction between the NHS ester and a primary amine on the protein forms a stable amide bond.[2] The efficiency of this reaction is highly dependent on the pH of the reaction buffer, with an optimal range of 7-9.[3][4] This protocol provides a detailed methodology for the conjugation of this compound to a protein, the purification of the resulting conjugate, and its subsequent characterization.

Materials and Reagents

  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer or 0.1 M Phosphate Buffer (pH 8.3-8.5)

  • Quenching Buffer (optional): 1 M Tris-HCl or 1 M Glycine (pH 8.0)

  • Purification Supplies: Dialysis tubing (with an appropriate Molecular Weight Cut-Off) or a gel filtration column

  • Phosphate-Buffered Saline (PBS)

  • UV-Vis Spectrophotometer

Experimental Protocols

Preparation of Reagents

Protein Solution:

  • Prepare the protein solution in an amine-free buffer, such as PBS.

  • The optimal protein concentration for the labeling reaction is between 1-10 mg/mL.[2][5] Higher concentrations can improve labeling efficiency.[6]

  • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer via dialysis or desalting column.[7]

This compound Solution:

  • This compound is moisture-sensitive.[4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[2][4]

  • Note: Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[7]

Conjugation Reaction

The following is a general protocol and may require optimization for specific proteins.

  • Transfer the prepared protein solution to a reaction tube.

  • Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer.[2][8]

  • Add the calculated volume of the freshly prepared this compound solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[2]

  • Gently mix the reaction solution and incubate at room temperature for 1-4 hours or at 4°C overnight.[2][9] If the folate conjugate is light-sensitive, protect the reaction from light.

Table 1: Recommended Molar Ratios for Trial Reactions

Molar Ratio (Folate-PEG3-NHS : Protein)Expected Degree of LabelingNotes
5:1 - 10:1Low to ModerateA good starting point for sensitive proteins to avoid loss of activity.[10]
15:1ModerateOften used as a typical starting ratio for antibodies.[11]
20:1 - 25:1Moderate to HighCan lead to higher labeling, but may increase the risk of protein precipitation or loss of function.[4][6]
Quenching the Reaction (Optional)

To stop the conjugation reaction, a quenching buffer can be added to consume any unreacted this compound.

  • Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[11]

  • Incubate for 15-30 minutes at room temperature.

Purification of the Folate-Protein Conjugate

Purification is essential to remove unreacted this compound and byproducts.

Method A: Dialysis

  • Transfer the reaction mixture to a dialysis cassette or tubing with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be at least 2-3 times smaller than the molecular weight of the protein to ensure its retention.[12][13]

  • Dialyze against PBS at 4°C.

  • Perform at least three buffer changes of a volume at least 100 times that of the sample, with each change lasting at least 2-3 hours. An overnight dialysis for the final change is recommended.[14]

Method B: Gel Filtration Chromatography

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

  • Apply the reaction mixture to the column.

  • Elute the conjugate with PBS. The folate-protein conjugate will elute in the initial fractions, while the smaller, unreacted molecules will be retained longer.

  • Collect the fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.

  • Pool the fractions containing the purified conjugate.

Characterization: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of folate molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.[6]

  • Measure the absorbance of the purified folate-protein conjugate at 280 nm (A280) and ~363 nm (A363), the characteristic absorbance maximum for folic acid.

  • Calculate the concentration of the protein and the folate using the Beer-Lambert law (A = εcl), incorporating a correction factor for the absorbance of folate at 280 nm.

Table 2: Molar Extinction Coefficients (ε)

MoleculeWavelength (nm)ε (M-1cm-1)
Bovine Serum Albumin (BSA)28043,824[15][16][17]
Immunoglobulin G (IgG)280210,000[15][17][18]
Folic Acid280~21,926[19]
Folic Acid363~7,100 (This value can vary depending on the buffer and pH)

Calculation Steps:

  • Calculate the concentration of Folate (M):

    • CFolate = A363 / εFolate at 363nm

  • Calculate the corrected absorbance of the protein at 280 nm:

    • Correction Factor (CF) = εFolate at 280nm / εFolate at 363nm

    • AProtein (corrected) = A280 - (A363 * CF)

  • Calculate the concentration of the Protein (M):

    • CProtein = AProtein (corrected) / εProtein at 280nm

  • Calculate the Degree of Labeling (DOL):

    • DOL = CFolate / CProtein

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_characterization 4. Characterization prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) conjugation Mix Protein and Folate-PEG3-NHS (pH 8.3-8.5, RT for 1-4h or 4°C overnight) prep_protein->conjugation Add to reaction prep_folate Prepare Folate-PEG3-NHS Solution (Freshly in anhydrous DMSO/DMF) prep_folate->conjugation Add to reaction purify Purify Conjugate (Dialysis or Gel Filtration) conjugation->purify Remove unreacted reagents characterize Determine Degree of Labeling (DOL) (UV-Vis Spectrophotometry) purify->characterize Analyze purified conjugate

Caption: Experimental workflow for conjugating this compound to a protein.

signaling_pathway protein Protein (-NH2) conjugate Folate-PEG3-Protein Conjugate (Stable Amide Bond) protein->conjugate Reaction at pH 7-9 folate_peg_nhs This compound folate_peg_nhs->conjugate nhs NHS byproduct conjugate->nhs releases

Caption: Reaction scheme for the conjugation of this compound to a protein.

References

Application Notes and Protocols for Cellular Imaging with Folate-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG3-NHS ester is a powerful chemical tool for the targeted labeling and imaging of cells that overexpress folate receptors. This reagent is comprised of three key components: a folic acid moiety for specific binding to folate receptors, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and biocompatibility, and an N-hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines on cell surface proteins.[1][2] The overexpression of folate receptors is a well-established characteristic of various cancer cells, including those of the ovaries, lungs, breast, and colon, making this compound an excellent candidate for cancer cell-specific imaging and targeted drug delivery research.[3]

This document provides detailed protocols for the use of this compound in cell labeling for imaging applications, an overview of the underlying biological mechanism, and quantitative data to guide experimental design.

Principle of the Method

The labeling of cells with this compound is a two-step process. The first step involves the targeted binding of the folate ligand to the folate receptor on the cell surface. Following binding, the NHS ester group reacts with primary amines (e.g., from lysine (B10760008) residues) on cell surface proteins, forming a stable amide bond. This covalent attachment ensures that the label is retained on the cell surface, allowing for robust imaging. The entire complex is then internalized by the cell through a process called folate receptor-mediated endocytosis.[3][4][5]

Folate Receptor-Mediated Endocytosis Signaling Pathway

Upon binding of the this compound to the folate receptor, the cell membrane invaginates to form an endosome, encapsulating the conjugate. The endosome then traffics through the cytoplasm, where it can fuse with other vesicles and eventually release its contents. This targeted uptake mechanism is highly efficient and specific to cells expressing the folate receptor.[4][6]

Folate_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PEG3-NHS This compound FR Folate Receptor (FR) Folate-PEG3-NHS->FR Binding Endosome Early Endosome FR->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Release Internalized Conjugate (for Imaging) Late_Endosome->Release Recycling Receptor Recycling Late_Endosome->Recycling Recycling->FR

Folate Receptor-Mediated Endocytosis Pathway.

Experimental Protocols

This section provides a detailed protocol for labeling live cells with this compound for subsequent imaging.

Materials
  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Folate-receptor positive cells (e.g., KB, HeLa, L1210A) and a negative control cell line if desired.[7][8]

  • Bovine Serum Albumin (BSA)

  • Quenching solution: 100 mM glycine (B1666218) or Tris in PBS

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

  • Fluorescence microscope

Experimental Workflow

The overall workflow for labeling cells with this compound and subsequent imaging is outlined below.

Experimental_Workflow prep_reagent 1. Prepare Reagents - Dissolve Folate-PEG3-NHS in DMSO - Prepare labeling buffer (PBS) labeling 3. Cell Labeling - Add Folate-PEG3-NHS to cells - Incubate at 37°C prep_reagent->labeling prep_cells 2. Prepare Cells - Harvest and wash cells - Resuspend in PBS prep_cells->labeling wash 4. Wash Cells - Centrifuge and remove supernatant - Resuspend in fresh PBS labeling->wash quench 5. Quench Reaction (Optional) - Add quenching solution - Incubate briefly wash->quench imaging 6. Imaging - Resuspend cells in medium - Image using fluorescence microscopy wash->imaging If no quenching quench->imaging

Workflow for Cell Labeling and Imaging.
Detailed Procedure

1. Reagent Preparation a. Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution. b. Note: NHS esters are moisture-sensitive. It is recommended to aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[9]

2. Cell Preparation a. Culture folate receptor-positive cells to a density of approximately 1 x 10^6 to 5 x 10^6 cells/mL. b. For adherent cells, detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step. c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. d. Wash the cells twice with 1 mL of ice-cold PBS (pH 7.4) to remove any residual media. e. Resuspend the cell pellet in an appropriate volume of PBS to achieve a final concentration of 1 x 10^6 cells/mL.

3. Cell Labeling a. Add the this compound stock solution to the cell suspension to achieve the desired final concentration (see Table 1 for recommended ranges). b. Gently mix and incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.[10]

4. Washing a. After incubation, centrifuge the cells at 300 x g for 5 minutes. b. Carefully remove the supernatant containing the unbound this compound. c. Resuspend the cell pellet in 1 mL of fresh PBS containing 1% BSA. d. Repeat the wash step two more times to ensure complete removal of any unbound reagent.

5. Quenching (Optional) a. To ensure that all unreacted NHS esters are inactivated, resuspend the cell pellet in a quenching solution (e.g., 100 mM glycine in PBS). b. Incubate for 10-15 minutes at room temperature.

6. Imaging a. Centrifuge the final cell suspension and resuspend the pellet in fresh cell culture medium. b. Plate the cells on a suitable imaging dish or slide. c. Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the fluorophore conjugated to the this compound.

Quantitative Data Summary

The optimal concentration of this compound and incubation time can vary depending on the cell type and the desired labeling intensity. The following table summarizes starting concentrations from published studies. It is recommended to perform a titration experiment to determine the optimal conditions for your specific cell line and experimental setup.

Cell TypeReagent ConcentrationIncubation TimeApplicationReference
KB cells100 nM1-8 hoursConfocal Microscopy[11]
L1210A, KB cells200 nM60 minutesFlow Cytometry[12]
L1210 cells100 nM30 minutesFluorescence Microscopy[10]

Troubleshooting

IssuePossible CauseSolution
Low or no fluorescence signal - Low expression of folate receptors on cells.- Inactive this compound (hydrolyzed).- Suboptimal reagent concentration or incubation time.- Use a positive control cell line known to overexpress folate receptors.- Prepare fresh stock solution of the reagent.- Perform a titration of concentration and incubation time.
High background fluorescence - Incomplete removal of unbound reagent.- Increase the number of washing steps.- Include a quenching step in the protocol.
Decreased cell viability - High concentration of DMSO or this compound.- Ensure the final DMSO concentration is below 0.5%.- Reduce the concentration of the labeling reagent.

Conclusion

Labeling cells with this compound is a robust and specific method for imaging folate receptor-positive cells. By following the detailed protocols and optimizing the experimental conditions as outlined in this document, researchers can effectively utilize this reagent for a variety of imaging applications in cancer research and drug development.

References

Application Notes and Protocols: Folate-PEG3-NHS Ester for Nanoparticle Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Folate-PEG3-NHS ester is a heterobifunctional linker designed for the targeted delivery of nanoparticles to cells overexpressing the folate receptor (FR).[1][2] Many cancer cells exhibit an overexpression of FR to meet their high demand for the vitamin folate, making it a prime target for selective drug delivery.[3][4] This molecule incorporates three key components: a folate moiety for targeting, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and biocompatibility, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on the nanoparticle surface.[1][2][5] The use of this compound in nanoparticle functionalization aims to increase the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.[6][7]

Product Description
  • Chemical Name: Folate-Polyethylene Glycol (3 units)-N-Hydroxysuccinimide Ester

  • Molecular Weight: 741.71 g/mol [5]

  • Structure: this compound consists of a folic acid molecule linked via a 3-unit polyethylene glycol (PEG) spacer to an N-hydroxysuccinimide (NHS) ester. The folate headgroup provides targeting specificity for the folate receptor. The flexible PEG spacer increases the hydrodynamic radius of the nanoparticle, which can help to reduce immunogenicity and improve circulation time.[2] The terminal NHS ester is a reactive group that readily forms stable amide bonds with primary amine groups present on the surface of nanoparticles or other biomolecules.[1]

Applications
  • Targeted Drug Delivery: The primary application is the surface functionalization of drug-loaded nanoparticles to facilitate targeted delivery to cancer cells that overexpress the folate receptor.[1][2][8] This approach enhances the intracellular concentration of therapeutic agents in tumor cells.[3]

  • Cancer Research: It is a valuable tool for developing novel cancer therapies and studying the mechanisms of receptor-mediated endocytosis.[1]

  • Diagnostic Imaging: Nanoparticles functionalized with this compound can be conjugated with imaging agents for the targeted visualization of tumors in diagnostic applications like MRI.[2][9]

Storage and Handling

This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. To use, allow the vial to warm to room temperature before opening to prevent condensation. Once reconstituted, use the solution immediately.

Quantitative Data Summary

The following table summarizes typical quantitative data reported in the literature for nanoparticles before and after functionalization with folate-PEG linkers.

ParameterBefore FunctionalizationAfter Folate-PEG FunctionalizationReference(s)
Particle Size (Diameter) 150 - 250 nm170 - 300 nm[10][11][12]
Polydispersity Index (PDI) 0.1 - 0.20.1 - 0.25[8][13]
Zeta Potential -10 to -25 mV-15 to -30 mV[6][8][12]
Drug Encapsulation Efficiency 70 - 90%65 - 85%[11]
Cellular Uptake (FR+ cells) Baseline3 to 12-fold increase[3][14]

Experimental Protocols

Protocol 1: Nanoparticle Surface Functionalization with this compound

This protocol describes the covalent conjugation of this compound to nanoparticles possessing surface amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction buffer: 100 mM sodium bicarbonate buffer, pH 8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis membrane (MWCO appropriate for the nanoparticle size) or centrifugal filtration units

  • Orbital shaker or magnetic stirrer

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer at a concentration of 1-5 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. A typical molar ratio is a 5 to 20-fold molar excess of the linker to the available amine groups on the nanoparticles.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking, protected from light.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification:

    • Dialysis: Transfer the reaction mixture to a dialysis membrane and dialyze against PBS (pH 7.4) for 48 hours, with buffer changes every 6-8 hours, to remove unreacted this compound and byproducts.[4]

    • Centrifugal Filtration: Alternatively, purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS using an appropriate molecular weight cut-off filter.

  • Storage: Resuspend the purified folate-functionalized nanoparticles in PBS or a suitable buffer and store at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Characterization of Folate-Functionalized Nanoparticles

1. Size and Zeta Potential Analysis:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI).

  • Use Laser Doppler Velocimetry to determine the zeta potential.

  • Compare the results before and after functionalization to confirm surface modification. An increase in size and a change in zeta potential are indicative of successful conjugation.[8][10]

2. Confirmation of Conjugation by Spectroscopy:

  • FTIR Spectroscopy: Acquire FTIR spectra of the initial nanoparticles, this compound, and the functionalized nanoparticles. The appearance of characteristic amide bond peaks (around 1650 cm⁻¹) in the functionalized nanoparticle spectrum confirms covalent conjugation.[8][13]

  • ¹H NMR Spectroscopy: If the nanoparticle material is suitable, ¹H NMR can be used to identify characteristic peaks from both the nanoparticle and the folate-PEG moiety.[8]

Protocol 3: In Vitro Cell Targeting Assay

This protocol assesses the targeting efficiency of folate-functionalized nanoparticles to folate receptor-positive (FR+) cancer cells.

Materials:

  • FR+ cell line (e.g., HeLa, KB, MDA-MB-231)[6][15]

  • FR- cell line (as a negative control, e.g., A549)[11]

  • Fluorescently labeled folate-functionalized nanoparticles

  • Fluorescently labeled non-functionalized nanoparticles (control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or confocal microscope

Procedure:

  • Cell Seeding: Seed both FR+ and FR- cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to attach overnight.[7]

  • Treatment: Incubate the cells with a specific concentration of fluorescently labeled folate-functionalized nanoparticles and non-functionalized nanoparticles for a defined period (e.g., 2-4 hours).[7]

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.[7]

  • Analysis:

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity to quantify nanoparticle uptake. A significantly higher fluorescence signal in FR+ cells treated with folate-functionalized nanoparticles compared to non-functionalized nanoparticles and FR- cells indicates successful targeting.

    • Confocal Microscopy: Visualize the intracellular localization of the fluorescently labeled nanoparticles.

Visualizations

G cluster_materials Materials cluster_protocol Protocol cluster_output Output Amine-functionalized\nNanoparticles Amine-functionalized Nanoparticles Dispersion Dispersion This compound This compound Conjugation Conjugation Reaction Buffer Reaction Buffer Dispersion->Conjugation 1. Disperse NP in buffer Incubation Incubation Conjugation->Incubation 2. Add this compound Quenching Quenching Incubation->Quenching 3. Incubate 2-4h at RT Purification Purification Quenching->Purification 4. Add Tris-HCl Characterization Characterization Purification->Characterization 5. Dialysis/Centrifugation Folate-functionalized\nNanoparticles Folate-functionalized Nanoparticles

Caption: Experimental workflow for nanoparticle surface functionalization.

G Folate-NP Folate-functionalized Nanoparticle Binding Binding Folate-NP->Binding FR Folate Receptor FR->Binding Cell_Membrane Cell Membrane Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Acidification (pH drop) Endosome->Acidification Release Drug Release Acidification->Release Recycling Receptor Recycling Acidification->Recycling Recycling->FR

Caption: Folate receptor-mediated endocytosis signaling pathway.

References

Application Notes and Protocols: Bioconjugation using Folate-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG3-NHS ester is a heterobifunctional crosslinker that serves as a powerful tool in bioconjugation, particularly for targeted drug delivery to cancer cells that overexpress folate receptors.[1][2] This reagent incorporates three key components: a folate moiety for targeting, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for conjugation.

The folate component selectively binds to folate receptors, which are frequently overexpressed on the surface of various cancer cells, facilitating targeted delivery of conjugated molecules.[3] The PEG spacer enhances the solubility and biocompatibility of the conjugate, reduces immunogenicity, and prolongs its circulation time in the bloodstream.[1][2] The NHS ester group reacts efficiently with primary amine groups (-NH2) on proteins, peptides, antibodies, or other molecules to form stable amide bonds under mild reaction conditions.[4]

These application notes provide detailed protocols for the use of this compound in bioconjugation, including synthesis, purification, and characterization of the resulting conjugates.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and typical reaction parameters for bioconjugation.

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight741.71 g/mol [5]
Purity≥95%[5]
AppearanceYellow solid
SolubilityDMSO, DMF[1]

Table 2: Typical Reaction Conditions for NHS Ester-Amine Conjugation

ParameterOptimal RangeImpact of DeviationReference
pH7.2 - 8.5<7.2: Slow reaction due to protonated amines. >8.5: Increased hydrolysis of NHS ester.[4]
Temperature4 - 25°CHigher temperatures can increase the rate of NHS ester hydrolysis.[4]
BufferPhosphate, HEPES, Bicarbonate/CarbonateBuffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction.
Molar Ratio (this compound : Amine)5:1 to 20:1Higher ratios can increase conjugation efficiency but may lead to multiple conjugations on a single molecule.
Reaction Time30 minutes to 2 hours at room temperature; 2 to 4 hours at 4°CLonger reaction times may be required for less reactive amines but also increase the risk of NHS ester hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol describes a general method for conjugating this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein of interest (e.g., Bovine Serum Albumin - BSA)

  • Conjugation Buffer: 0.1 M Sodium Phosphate Buffer with 0.15 M NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing or centrifugal ultrafiltration units for purification

  • UV-Vis Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution contains any amine-containing buffers (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Gently mix the reaction solution and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules by dialysis against the Conjugation Buffer at 4°C for 24-48 hours with several buffer changes, or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff.

  • Characterization of the Conjugate:

    • Determine the concentration of the conjugated protein using a protein assay (e.g., BCA assay).

    • Quantify the amount of conjugated folate by measuring the absorbance at approximately 363 nm and comparing it to a standard curve of free folic acid. The degree of labeling (DOL) can be calculated as the molar ratio of folate to protein.

Protocol 2: Purification of Folate-PEG Conjugates using Dialysis

Materials:

  • Folate-PEG-protein conjugate solution

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO)

  • Dialysis Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA solution).

  • Load the crude conjugate solution into the prepared dialysis tubing and securely close both ends.

  • Place the sealed dialysis bag into a beaker containing a large volume (at least 100 times the sample volume) of cold Dialysis Buffer.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Change the Dialysis Buffer every 4-6 hours for a total of 24-48 hours to ensure complete removal of unreacted reagents.

  • After the final buffer change, carefully remove the dialysis bag and recover the purified conjugate solution.

Protocol 3: Characterization of Folate-PEG Conjugates

A. UV-Visible Spectroscopy for Quantification of Folate Conjugation

  • Measure the absorbance of the purified folate-protein conjugate at 280 nm (for protein) and 363 nm (for folate).

  • Prepare a standard curve of free folic acid in the same buffer to determine the molar extinction coefficient of folate at 363 nm.

  • Calculate the concentration of conjugated folate using the Beer-Lambert law (A = εcl) with the absorbance at 363 nm.

  • Calculate the protein concentration using its known extinction coefficient at 280 nm, correcting for the absorbance of folate at this wavelength if necessary.

  • Determine the Degree of Labeling (DOL) by calculating the molar ratio of folate to protein.

B. ¹H NMR Spectroscopy for Structural Confirmation

  • Lyophilize a small amount of the purified conjugate.

  • Dissolve the lyophilized powder in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Confirm the presence of characteristic peaks for both the folate moiety (aromatic protons) and the PEG spacer (ethylene glycol protons).

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Acquire the FTIR spectrum of the purified conjugate.

  • Look for the appearance of a characteristic amide I bond absorption peak around 1650 cm⁻¹, which confirms the formation of the amide linkage between the NHS ester and the amine group.

Visualizations

Signaling Pathway: Folate Receptor-Mediated Endocytosis

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Conjugate Folate-PEG-Drug Folate_Receptor Folate Receptor (FR) Folate_Conjugate->Folate_Receptor Binding Endosome Early Endosome (pH ~6.0-6.5) Folate_Receptor->Endosome Internalization Late_Endosome Late Endosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Receptor_Recycling FR Recycling Endosome->Receptor_Recycling Recycling to Membrane Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Late_Endosome->Drug_Release Dissociation Lysosome->Drug_Release Degradation Receptor_Recycling->Folate_Receptor Recycling to Membrane

Caption: Folate receptor-mediated endocytosis pathway.

Experimental Workflow: Conjugation of this compound to a Protein

Conjugation_Workflow Workflow for Protein Conjugation Start Start Protein_Prep Prepare Protein Solution (1-10 mg/mL in Conjugation Buffer) Start->Protein_Prep NHS_Ester_Prep Prepare this compound Solution (10 mg/mL in DMSO/DMF) Start->NHS_Ester_Prep Conjugation Mix Protein and NHS Ester (1-2h at RT or 2-4h at 4°C) Protein_Prep->Conjugation NHS_Ester_Prep->Conjugation Quench Quench Reaction (50 mM Tris-HCl, 30 min) Conjugation->Quench Purification Purify Conjugate (Dialysis or Ultrafiltration) Quench->Purification Characterization Characterize Conjugate (UV-Vis, NMR, FTIR) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for protein conjugation.

Logical Relationship: Key Components of this compound

Logical_Relationship Functional Components of this compound Folate Folate Moiety Targeting Targeting Folate Receptors on Cancer Cells Folate->Targeting PEG PEG3 Spacer Properties Improves Solubility Reduces Immunogenicity Prolongs Circulation PEG->Properties NHS_Ester NHS Ester Conjugation Reacts with Primary Amines to Form Stable Amide Bonds NHS_Ester->Conjugation

Caption: Functional components and their roles.

References

Troubleshooting & Optimization

Technical Support Center: Folate-PEG-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Folate-PEG-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guide: Low Conjugation Efficiency

Low conjugation efficiency is a common challenge when working with Folate-PEG-NHS esters. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal results.

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect Buffer pH The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1][2][3] A pH that is too low will result in the protonation of the amine, making it unreactive.[1][4] Conversely, a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, which competes with the conjugation reaction.[2] Action: Verify the pH of your reaction buffer and adjust it to the optimal range of 8.3-8.5 for the best results.[4]
Hydrolysis of Folate-PEG-NHS Ester NHS esters are highly sensitive to moisture and can hydrolyze, rendering them inactive.[5][6] The half-life of NHS esters decreases significantly as the pH increases.[3] Action: Always allow the Folate-PEG-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[2][5] Prepare fresh solutions of the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1][2][4][5] Do not store the NHS ester in solution.[5]
Incompatible Buffer Components Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[1][2][3] Action: Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[1][2][3] If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[2]
Poor Quality of Amine-Containing Molecule The primary amine on your target molecule may be compromised or present in a low concentration. For proteins, lysine (B10760008) residues might be inaccessible. Action: Ensure the purity and integrity of your amine-containing molecule. For proteins, consider denaturation studies to expose more reactive sites, though this may affect protein function.
Low Concentration of Reactants In dilute solutions, the competing hydrolysis of the NHS ester is more pronounced.[2] Action: If possible, increase the concentration of your amine-containing molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[2]
Inconsistent Results Variable Reagent Quality Impurities in the Folate-PEG-NHS ester or the use of non-anhydrous or amine-containing solvents (like degraded DMF) can lead to variable outcomes.[1][4] Action: Use high-quality reagents from a reputable supplier. Ensure that any organic solvents used to dissolve the NHS ester are anhydrous and amine-free.[1][4]
pH Drop During Reaction During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a decrease in the pH of the reaction mixture and slowing down the conjugation.[1][4] Action: Monitor the pH of the reaction throughout the process, especially for longer incubation times or large-scale reactions. Use a more concentrated buffer to maintain a stable pH.[1][4]
Precipitation During Reaction Low Aqueous Solubility of Folate-PEG-NHS Ester While the PEG linker enhances water solubility, some longer chain or more complex Folate-PEG-NHS esters may still have limited solubility in aqueous buffers, causing them to precipitate.[5] Action: First, dissolve the Folate-PEG-NHS ester in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction mixture.[1][5] The final concentration of the organic solvent should ideally be kept below 10% to avoid potential denaturation of proteins.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Folate-PEG-NHS ester to a primary amine?

The optimal pH range for the reaction is between 7.2 and 8.5.[1][2][3] For many applications, a pH of 8.3-8.5 is considered ideal as it provides a good balance between having a sufficiently nucleophilic amine and minimizing the hydrolysis of the NHS ester.[1][4]

Q2: Which buffers should I use for the conjugation reaction?

Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate buffers are all compatible with NHS ester chemistry within the recommended pH range of 7.2 to 8.5.[1][2][3] A commonly used and recommended buffer is 0.1 M sodium bicarbonate at pH 8.3.[4][7]

Q3: Are there any buffers I should avoid?

Yes, you must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][2][3] These buffers will react with the Folate-PEG-NHS ester and compete with your target molecule, which will lower your conjugation efficiency.[1][2][3] However, these buffers can be useful for quenching the reaction once it is complete.[1][2]

Q4: My Folate-PEG-NHS ester is not dissolving in my aqueous buffer. What should I do?

Many non-sulfonated NHS esters have limited water solubility.[1][3] To overcome this, first dissolve the Folate-PEG-NHS ester in a small amount of a high-quality, anhydrous, and amine-free water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][3][4] Then, add this solution to your aqueous reaction mixture.[1]

Q5: How should I store the Folate-PEG-NHS ester?

Folate-PEG-NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C for long-term storage.[8] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture from the air condensing onto the reagent.[2][5]

Q6: What is the primary side reaction I need to be concerned about?

The primary competing side reaction is the hydrolysis of the NHS ester by water.[3][9] This reaction inactivates the Folate-PEG-NHS ester by converting the reactive ester to a non-reactive carboxylic acid, which can no longer conjugate to your amine-containing molecule.[5][9] The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly at higher pH values.[3][4]

Experimental Protocols

Protocol 1: General Conjugation of Folate-PEG-NHS Ester to a Protein

This protocol provides a general procedure for labeling a protein with Folate-PEG-NHS Ester.

Materials:

  • Protein of interest

  • Folate-PEG-NHS Ester

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[2][4]

  • Anhydrous, amine-free DMSO or DMF[1][2][4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[1][2]

  • Desalting column or dialysis equipment for purification[2]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[2]

  • Prepare Folate-PEG-NHS Ester Solution: Immediately before use, dissolve the Folate-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1][10]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Folate-PEG-NHS ester solution to the protein solution.[10] The final concentration of the organic solvent should be kept below 10% to minimize the risk of protein denaturation.[5][10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[10]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes at room temperature.[2][10]

  • Purification: Remove the excess, unreacted Folate-PEG-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[2][10]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the respective wavelengths for the protein and folic acid.

Protocol 2: Quantification of Folate Conjugation using UV-Vis Spectroscopy

This protocol allows for the estimation of the degree of labeling (DOL) of a protein with folate.

Materials:

  • Purified Folate-PEG-Protein conjugate from Protocol 1

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and 363 nm (for folic acid).

  • Calculate the protein concentration using its extinction coefficient at 280 nm, correcting for the absorbance of folic acid at this wavelength.

    • Correction Factor (CF) = A₃₆₃ of folic acid / A₂₈₀ of folic acid

    • Corrected A₂₈₀ = A₂₈₀ - (A₃₆₃ x CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (Extinction coefficient of protein at 280 nm x path length)

  • Calculate the concentration of conjugated folate using its extinction coefficient at 363 nm (ε ≈ 7,500 M⁻¹cm⁻¹ in 0.1 N NaOH).

    • Folate Concentration (M) = A₃₆₃ / (7,500 x path length)

  • Calculate the Degree of Labeling (DOL):

    • DOL = Molar concentration of Folate / Molar concentration of Protein

Visualizations

G cluster_workflow Experimental Workflow for Folate-PEG-NHS Conjugation prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Conjugation Reaction (1-2h RT or 2-4h at 4°C) prep_protein->reaction prep_nhs Prepare Folate-PEG-NHS (Freshly in anhydrous DMSO/DMF) prep_nhs->reaction quench Quench Reaction (Optional, with Tris or Glycine) reaction->quench purify Purify Conjugate (Desalting column / Dialysis) reaction->purify If not quenching quench->purify characterize Characterize Conjugate (UV-Vis, HPLC) purify->characterize

Caption: A typical experimental workflow for the conjugation of Folate-PEG-NHS ester to a protein.

G cluster_reaction Folate-PEG-NHS Ester Reaction with a Primary Amine cluster_products folate_peg_nhs Folate-PEG-O-CO-NHS plus1 + folate_peg_nhs->plus1 amine H₂N-Molecule plus1->amine conjugate Folate-PEG-CO-NH-Molecule (Stable Amide Bond) amine->conjugate Nucleophilic Attack (pH 7.2-8.5) plus2 + conjugate->plus2 nhs_leaving_group NHS (N-hydroxysuccinimide) plus2->nhs_leaving_group

Caption: The chemical reaction between Folate-PEG-NHS ester and an amine-containing molecule.

G cluster_troubleshooting Troubleshooting Low Conjugation Efficiency start Low Conjugation Efficiency? check_ph Is pH between 7.2 and 8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_reagent Is NHS ester freshly prepared? check_buffer->check_reagent Yes change_buffer Buffer exchange to PBS, HEPES, or Borate check_buffer->change_buffer No check_solvent Is solvent anhydrous & amine-free? check_reagent->check_solvent Yes remake_reagent Use fresh NHS ester and prepare new solution check_reagent->remake_reagent No increase_conc Increase reactant concentration check_solvent->increase_conc Yes use_high_quality_solvent Use anhydrous, amine-free DMSO or DMF check_solvent->use_high_quality_solvent No success Conjugation Successful increase_conc->success adjust_ph->start change_buffer->start remake_reagent->start use_high_quality_solvent->start

Caption: A decision tree for troubleshooting low conjugation efficiency with Folate-PEG-NHS esters.

References

Technical Support Center: Folate-PEG3-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Folate-PEG3-NHS ester conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule used in bioconjugation.[1][2] It consists of three key components:

  • Folate (Folic Acid): A targeting moiety that binds with high affinity to the folate receptor, which is often overexpressed on the surface of various cancer cells.[1][3]

  • PEG3: A short, hydrophilic polyethylene (B3416737) glycol spacer (3 units long). This spacer enhances water solubility, improves biocompatibility, and reduces steric hindrance between the conjugated molecules.[1][4]

  • NHS ester (N-hydroxysuccinimide ester): A reactive group that readily couples with primary amines (-NH₂) on biomolecules like proteins, antibodies, or peptides to form a stable, covalent amide bond.[5][6]

This reagent is primarily used for targeted drug delivery, enabling the attachment of therapeutic agents or imaging probes to molecules that can then be directed specifically to folate receptor-positive cells.[1][3]

Q2: What is NHS ester hydrolysis and why is it a critical issue?

Hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group reacts with water.[3] This reaction is the primary competitor to the desired conjugation reaction (aminolysis).[5][7] When the NHS ester hydrolyzes, it converts back to a non-reactive carboxylic acid, rendering the Folate-PEG3 molecule incapable of conjugating to your target amine.[3]

This is a critical issue because excessive hydrolysis directly reduces the concentration of the active, amine-reactive reagent, leading to low conjugation efficiency and poor yields of the final desired product.[3][8]

Q3: What are the optimal reaction conditions for minimizing hydrolysis?

Optimizing reaction conditions is a balancing act. The reactivity of the target amine increases with pH, but so does the rate of NHS ester hydrolysis.[9][10]

  • pH: The most critical factor. The optimal pH range for NHS ester conjugation is between 7.2 and 8.5.[11][12] A pH of 8.3-8.5 is often recommended as an ideal starting point because it provides a good balance between amine reactivity and NHS ester stability.[6][13]

  • Temperature: Reactions are typically performed at room temperature (for 30-60 minutes) or at 4°C (for 2 hours to overnight).[11][14] Lower temperatures (4°C) slow down the rate of hydrolysis and can be beneficial for sensitive proteins, though a longer incubation time may be required.[8][14]

  • Buffers: Use non-nucleophilic, amine-free buffers. Recommended buffers include phosphate (B84403) (PBS), bicarbonate, HEPES, and borate.[7][11] Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete with your target molecule for reaction with the NHS ester.[9][15]

Troubleshooting Guide

Problem: My conjugation yield is very low.

Low yield is the most common problem and can be attributed to several factors, with premature hydrolysis of the NHS ester being the primary suspect.[11]

Cause 1: Hydrolysis of the NHS Ester Reagent
  • Solution: Always prepare the NHS ester solution immediately before use.[11] The NHS ester moiety is highly susceptible to hydrolysis and should not be stored in solution.[14] Discard any unused reconstituted reagent.[14]

Cause 2: Suboptimal pH
  • Solution: Verify the pH of your reaction buffer is within the optimal 7.2-8.5 range.[9] If the pH is too low (<7), the target amines will be protonated and non-reactive.[11] If the pH is too high (>8.5), hydrolysis will dominate the reaction.[8][10] During large-scale reactions, hydrolysis can cause the pH to drop; consider using a more concentrated buffer to maintain pH stability.[12][13]

Cause 3: Incorrect Buffer Composition
  • Solution: Ensure your buffer is free from primary amines (e.g., Tris, glycine).[12][15] If your protein or molecule of interest is stored in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[9][11]

Cause 4: Poor Reagent Quality or Storage
  • Solution: NHS esters are extremely sensitive to moisture.[9][14] Store the solid this compound reagent at -20°C in a desiccated container.[9][14] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing onto the cold powder.[9][16]

Problem: The NHS ester reagent precipitates when added to my aqueous buffer.
Cause: Poor Aqueous Solubility
  • Solution: this compound, like many non-sulfonated NHS esters, may have limited solubility in purely aqueous solutions.[7][11] To overcome this, first dissolve the reagent in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[14][17] Then, add this stock solution to your aqueous reaction buffer. The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume to avoid impacting protein stability.[11][14] Ensure you use high-quality, anhydrous, amine-free solvents, as contaminants can interfere with the reaction.[12][13]

Data Presentation: NHS Ester Stability

The stability of the NHS ester is highly dependent on pH and temperature. As the pH increases, the half-life of the reactive ester decreases dramatically.

pHTemperature (°C)Half-life of NHS Ester
7.00°C4 - 5 hours[5][7]
8.04°C~1 hour[18]
8.64°C10 minutes[5][7]

This table illustrates the critical importance of pH control. At pH 8.6, half of the reagent is inactivated by hydrolysis in just 10 minutes.

Visualizations

cluster_0 Reaction Pathways Folate_PEG_NHS This compound (Active Reagent) Conjugate Stable Amide Bond (Desired Product) Folate_PEG_NHS->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed Inactive Carboxylic Acid (Side Product) Folate_PEG_NHS->Hydrolyzed Hydrolysis (Competes, increases with pH) Target_Amine Target Molecule (Primary Amine, R-NH₂) Target_Amine->Conjugate Water Water (H₂O) Water->Hydrolyzed

Caption: Competing reaction pathways for this compound.

start Low Conjugation Yield? check_reagent 1. Check Reagent Handling - Stored desiccated at -20°C? - Warmed to RT before opening? - Freshly prepared solution? start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Yes fix_reagent ACTION: Use fresh reagent following proper handling procedures. check_reagent->fix_reagent No check_buffer 2. Verify Buffer - pH between 7.2-8.5? - Amine-free (e.g., PBS, HEPES)? buffer_ok Buffer OK check_buffer->buffer_ok Yes fix_buffer ACTION: Adjust pH or perform buffer exchange. check_buffer->fix_buffer No check_conditions 3. Assess Reaction Conditions - Reaction time/temp optimized? - Molar ratio of NHS ester correct? optimize ACTION: Optimize time, temp, or molar excess of reagent. check_conditions->optimize reagent_ok->check_buffer buffer_ok->check_conditions

Caption: Troubleshooting workflow for low conjugation yield.

Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein

This protocol provides a starting point and should be optimized for your specific protein and application.

1. Materials and Preparation:

  • Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5).[13] If the protein is in a buffer like Tris, perform a buffer exchange.

  • This compound Solution: Just before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a stock concentration of 10 mM.[11][14]

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 7.4-8.0.[11]

2. Conjugation Reaction:

  • Calculate the volume of the NHS ester solution needed to achieve the desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[8]

  • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing or stirring.[14] Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.[11]

  • Incubate the reaction. Common conditions are 30-60 minutes at room temperature or 2-4 hours at 4°C.[11][14]

3. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction and consume any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM.[11]

  • Incubate for an additional 15-30 minutes at room temperature.[8]

4. Purification:

  • Remove unreacted this compound, hydrolyzed reagent, and N-hydroxysuccinimide byproduct from the conjugated protein.

  • The most common method for macromolecules is gel filtration (desalting column) or dialysis against a suitable storage buffer.[8][13]

Protocol 2: Quick Qualitative Test for NHS Ester Activity

If you suspect your NHS ester reagent has degraded due to improper storage, you can perform this simple test to check its reactivity. The test relies on the fact that the NHS leaving group absorbs light around 260 nm after it is released by hydrolysis.[7][16]

1. Materials:

  • Your this compound powder.

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8).[16]

  • 0.5 N NaOH.[16]

  • UV-Vis Spectrophotometer.

2. Procedure:

  • Prepare a solution of your NHS ester (e.g., 1 mg/mL) in the buffer.

  • Measure the initial absorbance at 260 nm (A_initial).

  • To a portion of this solution, add a small volume of 0.5 N NaOH to rapidly and completely hydrolyze the ester (e.g., add 50 µL of NaOH to 0.5 mL of the ester solution).[16]

  • Immediately measure the absorbance at 260 nm again (A_final).[16]

3. Interpretation:

  • Active Reagent: If A_final is significantly greater than A_initial, your NHS ester is active.

  • Inactive (Hydrolyzed) Reagent: If A_final is equal to or only slightly greater than A_initial, your reagent has likely already hydrolyzed and is no longer reactive. Discard it and use a fresh vial.[16]

References

Technical Support Center: Folate-PEG-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Folate-PEG-NHS ester conjugates. The focus is on addressing the common challenge of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind using Folate-PEG-NHS ester for targeted delivery?

A1: Folate-PEG-NHS ester is a heterobifunctional linker used for targeted drug delivery, imaging, and bioconjugation.[] It consists of three key components:

  • Folate (Folic Acid): A vitamin that binds with high affinity to the folate receptor (FR), which is often overexpressed on the surface of various cancer cells.[2][3][4]

  • Polyethylene Glycol (PEG): A flexible, hydrophilic spacer that increases the solubility and biocompatibility of the conjugate, reduces immunogenicity, and can help minimize non-specific interactions.[2][5]

  • N-hydroxysuccinimide (NHS) Ester: A reactive group that readily forms stable amide bonds with primary amines (like those on proteins, peptides, or nanoparticles) under mild pH conditions (typically pH 7.2-8.5).[2][6][7]

The folate moiety acts as a targeting ligand, guiding the conjugate to cells expressing the folate receptor, where it can be internalized through receptor-mediated endocytosis.[8][9][10]

Q2: What are the primary causes of non-specific binding with Folate-PEG-NHS ester conjugates?

A2: High background and non-specific binding can arise from several factors:

  • Unreacted NHS Esters: If not properly quenched or removed after the conjugation reaction, residual NHS esters can react non-specifically with primary amines on other molecules or cell surfaces.[2]

  • Hydrophobic and Electrostatic Interactions: The conjugate itself may have inherent properties that lead to non-specific binding to surfaces or cellular components through hydrophobic or electrostatic interactions.

  • Conjugate Aggregation: The conjugation process can sometimes lead to the formation of aggregates, which are prone to non-specific binding.[9]

  • Binding to Low-Affinity Folate Binding Proteins: Besides the high-affinity folate receptor, there are also low-affinity folate binding proteins in serum and on some cells that can contribute to background signal.[11][12][13]

  • Contaminants: The presence of unconjugated folate or other impurities in the conjugate preparation can lead to competitive binding or other non-specific effects.

Q3: How can I reduce non-specific binding during my experiments?

A3: Several strategies can be employed to minimize non-specific binding:

  • Optimize Conjugation Reaction: Ensure the complete reaction of the NHS ester and quench any unreacted esters with an excess of a primary amine-containing buffer like Tris or glycine.[6]

  • Purify the Conjugate: Thoroughly purify the Folate-PEG conjugate after the reaction to remove unreacted materials and byproducts using techniques like dialysis or size-exclusion chromatography.[9]

  • Use Blocking Agents: Pre-incubate your cells or tissue with a blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), casein, or commercially available protein-free blocking buffers.[14][15][16][17][18]

  • Optimize PEG Spacer Length: The length of the PEG chain can influence non-specific binding. Longer PEG chains can provide better shielding of the conjugated molecule, potentially reducing non-specific interactions.[5][14][19]

  • Control for Autofluorescence: If using fluorescently labeled conjugates, always include an unstained control to assess the level of cellular autofluorescence.[19]

  • Include Proper Controls: Use a non-targeted control (e.g., a conjugate without folate) to differentiate between specific and non-specific uptake.

Troubleshooting Guide

This guide addresses common issues related to non-specific binding in a question-and-answer format.

Problem 1: High background signal in cell imaging or flow cytometry.

Possible Cause Suggested Solution
Insufficient Blocking Increase the concentration or incubation time of the blocking agent (e.g., 1-5% BSA in PBS). Consider trying different blocking agents like casein or a commercial protein-free blocker.[14][15][16]
Excessive Conjugate Concentration Titrate the Folate-PEG-conjugate to determine the optimal concentration that gives a good specific signal without high background.
Unreacted NHS Esters Ensure the quenching step after conjugation was sufficient. If in doubt, re-purify the conjugate.
Cell Autofluorescence Image an unstained cell sample using the same settings to determine the level of autofluorescence and adjust your analysis accordingly.[19]
Non-specific Antibody Binding (for secondary detection) If using a secondary antibody, ensure it is from a species that does not cross-react with your sample. Use an appropriate Fc receptor block if necessary.[14]

Problem 2: Low signal-to-noise ratio.

Possible Cause Suggested Solution
Suboptimal PEG Spacer Length The PEG spacer may be too short, leading to steric hindrance of the folate binding to its receptor or increased non-specific interactions. Consider using a conjugate with a longer PEG chain.[14][19]
Low Folate Receptor Expression Confirm the expression level of the folate receptor on your target cells. Use a positive control cell line known to have high folate receptor expression.
Competition with Folate in Media Culture cells in a folate-free medium for a period before the experiment to avoid competition for the receptor from free folate in the culture medium.

Experimental Protocols

Protocol 1: General NHS Ester Conjugation to a Protein

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. The protein concentration is typically 1-10 mg/mL.[6]

  • Prepare the Folate-PEG-NHS Ester Solution: Immediately before use, dissolve the Folate-PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mg/mL.[6]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[20]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[6]

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[6]

  • Purification: Remove excess, unreacted reagents and byproducts by dialysis against PBS or using a desalting column.[6][9]

Protocol 2: Cellular Uptake Assay to Assess Non-Specific Binding

  • Cell Culture: Plate folate receptor-positive (e.g., HeLa, KB) and folate receptor-negative (e.g., HT-1080) cells in appropriate culture vessels and grow to the desired confluency.

  • Folate-Free Medium: Two hours prior to the experiment, replace the culture medium with a folate-free medium to prevent competition.[21]

  • Blocking (Optional but Recommended): Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at 37°C.

  • Incubation with Conjugate: Add the Folate-PEG conjugate (at a predetermined optimal concentration) to the cells. As a control for non-specific uptake, add a non-targeted conjugate (e.g., MeO-PEG-conjugate) to a separate set of cells. For a competition control, co-incubate the cells with the Folate-PEG conjugate and an excess of free folic acid.

  • Incubation: Incubate the cells for 1-4 hours at 37°C.[22]

  • Washing: Wash the cells three times with cold PBS to remove unbound conjugate.

  • Analysis: Analyze the cellular uptake of the conjugate using an appropriate method, such as fluorescence microscopy, flow cytometry, or by quantifying the amount of a delivered cargo (e.g., a drug or a fluorescent dye).[21]

Data Presentation

Table 1: Comparison of Blocking Agents for Reducing Non-Specific Binding

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% in PBSReadily available, effective for many applications.[16][17]Can sometimes cross-react with certain antibodies. Not suitable for detecting phosphoproteins.[16][17]
Non-fat Dry Milk (Casein) 1-5% in PBSInexpensive and widely available.[16]Contains phosphoproteins and biotin, which can interfere with certain assays.[16]
Fish Gelatin 0.1-1% in PBSDoes not cross-react with mammalian antibodies.May contain endogenous biotin. Not as robust a blocker as BSA or milk in some cases.[17]
Commercial Protein-Free Blockers Varies by manufacturerNo interference from proteins, biotin, or phosphoproteins.More expensive.

Visualizations

experimental_workflow cluster_prep Conjugate Preparation cluster_assay Cellular Uptake Assay prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Mix and Incubate (1-4h) prep_protein->conjugation prep_nhs Dissolve Folate-PEG-NHS in Anhydrous Solvent prep_nhs->conjugation quench Quench with Tris or Glycine conjugation->quench purify Purify Conjugate (Dialysis/SEC) quench->purify add_conjugate Add Conjugate and Controls purify->add_conjugate plate_cells Plate FR+ and FR- Cells ff_medium Switch to Folate-Free Medium plate_cells->ff_medium blocking Block with BSA or other Agent ff_medium->blocking blocking->add_conjugate incubate_cells Incubate (1-4h at 37°C) add_conjugate->incubate_cells wash Wash Cells with Cold PBS incubate_cells->wash analyze Analyze Uptake (Microscopy/FACS) wash->analyze

Caption: Experimental workflow for conjugation and cellular uptake assay.

folate_endocytosis cluster_membrane Cell Membrane cluster_cell Cytoplasm fr Folate Receptor endosome Early Endosome fr->endosome 2. Endocytosis conjugate Folate-PEG Conjugate conjugate->fr 1. Binding late_endosome Late Endosome endosome->late_endosome 3. Maturation (pH drop) recycling_vesicle Recycling Vesicle endosome->recycling_vesicle 6. Receptor Recycling lysosome Lysosome late_endosome->lysosome 4. Fusion release Cargo Release lysosome->release 5. Cargo Release recycling_vesicle->fr

Caption: Folate receptor-mediated endocytosis pathway.

References

Technical Support Center: Purification of Folate-PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the removal of unreacted Folate-PEG3-NHS ester from bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A: Residual unreacted this compound can lead to several complications in downstream applications. These include:

  • Non-specific binding: The reactive NHS ester can bind to unintended targets, causing high background signals in assays.[1]

  • Inaccurate characterization: The presence of the unreacted compound can interfere with determining the precise degree of labeling of your target molecule.

  • Cellular toxicity: Unreacted reagents may exhibit cytotoxic effects in cell-based assays.

  • Reduced targeting efficiency: Free folate derivatives can compete with the folate-conjugated molecule for binding to the folate receptor on target cells.

Q2: What are the primary methods for removing unreacted this compound?

A: The most common and effective methods for purifying your folate-PEGylated conjugate from small molecule impurities are based on size differences. These include:

  • Dialysis: A membrane-based technique that separates molecules based on size by selective diffusion across a semi-permeable membrane.[2]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their hydrodynamic volume as they pass through a column packed with porous beads.[3][4]

  • Diafiltration: A filtration-based method that removes small molecules by continuously adding fresh buffer to the sample while filtering out smaller species.[5][6]

Q3: How do I choose the most suitable purification method?

A: The choice of purification method depends on several factors, including the size of your target molecule, the required purity, sample volume, and available equipment. The following table provides a general comparison to aid in your decision-making process.

FeatureDialysisSize Exclusion Chromatography (SEC)Diafiltration
Principle Diffusion across a semi-permeable membraneSeparation by hydrodynamic volumeConvective transport through a membrane
Sample Volume Wide range (µL to L)Small to large scaleTypically for larger volumes (>1 mL)
Speed Slow (hours to overnight)Fast (minutes to hours)Fast (minutes to hours)
Resolution LowHighModerate
Dilution Sample is dilutedSample is dilutedSample can be concentrated
Equipment Dialysis tubing/cassettes, beaker, stir plateChromatography system (FPLC/HPLC), columnTFF system, membrane cassette

Troubleshooting Guide

Problem 1: My purified conjugate still shows the presence of unreacted this compound.

Possible CauseRecommended Solution
Incomplete reaction quenching Before purification, ensure the reaction is effectively quenched by adding an excess of a primary amine-containing buffer, such as Tris or glycine, to consume any remaining reactive NHS esters.[1]
Inappropriate MWCO for dialysis membrane The Molecular Weight Cut-Off (MWCO) of the dialysis membrane should be significantly smaller than your conjugate but large enough to allow the unreacted this compound (MW ~600-800 Da) to pass through. A general rule is to select a membrane with an MWCO that is at least 10-20 times smaller than the molecular weight of your conjugate.[7]
Insufficient dialysis time or buffer exchange Increase the duration of dialysis and the frequency of buffer changes to ensure a sufficient concentration gradient is maintained for effective diffusion. A common practice is to perform two to three buffer changes over 24-48 hours.
Improper column selection for SEC The fractionation range of the SEC column must be appropriate for separating your conjugate from the small unreacted ester. Select a column with a fractionation range that places your conjugate in the exclusion volume or early elution fractions, well separated from small molecules.[8]
Column overloading in SEC Overloading the SEC column can lead to poor separation and co-elution of the product and impurities. Reduce the sample volume or concentration to improve resolution.[9]
Inadequate diavolumes in diafiltration The number of diavolumes (the total volume of buffer added divided by the sample volume) may be insufficient. Typically, 5-10 diavolumes are required to remove small molecules effectively.[10]

Problem 2: I am experiencing low recovery of my purified conjugate.

Possible CauseRecommended Solution
Non-specific binding to purification materials The conjugate may be adsorbing to the dialysis membrane, SEC resin, or diafiltration membrane. Consider using materials with low protein-binding properties. Adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer can sometimes help.
Precipitation of the conjugate The buffer conditions during purification may be causing your conjugate to precipitate. Ensure the buffer pH and ionic strength are optimal for the stability of your molecule.
Loss during sample handling Be mindful of sample loss during transfers between steps. Use low-binding tubes and pipette tips.
Incorrect MWCO for diafiltration membrane If the MWCO of the diafiltration membrane is too close to the molecular weight of your conjugate, you may be losing the product in the permeate. Use a membrane with an MWCO that is at least 3-6 times smaller than your conjugate's molecular weight.[11]

Experimental Protocols

Protocol 1: Purification by Dialysis

This protocol is suitable for removing unreacted this compound from protein conjugates.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5-10 kDa for most proteins)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Stir plate and stir bar

  • Clips for dialysis tubing (if applicable)

Procedure:

  • Prepare the Dialysis Membrane: Cut the required length of dialysis tubing and hydrate (B1144303) it in dialysis buffer according to the manufacturer's instructions.

  • Load the Sample: Carefully load your quenched reaction mixture into the dialysis tubing or cassette, leaving some space for potential volume increase.

  • Seal the Tubing/Cassette: Securely close the tubing with clips or seal the cassette.

  • Perform Dialysis: Immerse the sealed tubing/cassette in a large volume of cold (4°C) dialysis buffer in a beaker. The buffer volume should be at least 100 times the sample volume.

  • Stir: Place the beaker on a stir plate and stir gently.

  • Buffer Exchange: Change the dialysis buffer after 2-4 hours. Repeat the buffer exchange at least two more times over a period of 24-48 hours. An overnight dialysis step is common for the final exchange.[2]

  • Recover Sample: Carefully remove the dialysis tubing/cassette from the buffer and recover your purified conjugate.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol describes the purification of a folate-PEGylated conjugate using a desalting column.

Materials:

  • Pre-packed desalting column (e.g., PD-10) or a packed SEC column

  • Chromatography system (if not using a pre-packed column)

  • Elution buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Equilibrate the Column: Remove the storage buffer from the column and equilibrate it with 3-5 column volumes of elution buffer.[12]

  • Prepare the Sample: Centrifuge your quenched reaction mixture to remove any precipitates.

  • Load the Sample: Apply the sample to the top of the column bed. The sample volume should not exceed the manufacturer's recommendation (typically 10-15% of the total column volume for desalting columns).

  • Elute the Sample:

    • For gravity-flow columns, add elution buffer and collect the eluate in fractions.

    • For spin columns, place the column in a collection tube and centrifuge according to the manufacturer's instructions.

    • For a chromatography system, start the elution with the elution buffer at a pre-determined flow rate.

  • Collect Fractions: The larger folate-PEGylated conjugate will elute first, while the smaller unreacted this compound will be retained longer in the column and elute later.

  • Analyze Fractions: Monitor the protein concentration of the collected fractions (e.g., by measuring absorbance at 280 nm) to identify the fractions containing your purified conjugate.

Protocol 3: Purification by Diafiltration

This protocol outlines the removal of unreacted this compound using a tangential flow filtration (TFF) system.

Materials:

  • Tangential flow filtration (TFF) system

  • Diafiltration membrane cassette with an appropriate MWCO (e.g., 10-30 kDa for most proteins)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Reservoir for the sample and buffer

Procedure:

  • System Setup and Conditioning: Install the membrane cassette and condition the TFF system by flushing with buffer as per the manufacturer's guidelines.[2]

  • Load the Sample: Add the quenched reaction mixture to the feed reservoir.

  • Concentration (Optional): You can initially concentrate the sample to a smaller volume to expedite the diafiltration process.

  • Perform Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume.[10]

  • Monitor the Process: Continue the diafiltration for a sufficient number of diavolumes (typically 5-10) to ensure complete removal of the unreacted ester.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Recover the Sample: Recover the purified and concentrated conjugate from the system.

Quantitative Data Summary

Table 1: Dialysis Membrane MWCO Selection Guide

Target Molecule SizeRecommended MWCORationale
15 - 30 kDa3.5 - 7 kDaEnsures retention of the target while allowing efficient removal of the small ester.
30 - 100 kDa7 - 10 kDaProvides a good balance between retention and purification speed.
> 100 kDa10 - 20 kDaSuitable for large proteins and antibodies.

Table 2: Typical Parameters for Size Exclusion Chromatography

ParameterRecommendation
Column Type Desalting (for buffer exchange and small molecule removal) or High-Resolution SEC (for analytical separation)
Stationary Phase Cross-linked dextran, agarose, or polyacrylamide beads[4]
Fractionation Range Choose a resin where the conjugate elutes in the void or early fractions, and the unreacted ester is well within the separation range.
Flow Rate Slower flow rates generally improve resolution but increase run time.[9]
Sample Volume < 2-5% of total column volume for high-resolution SEC; up to 30% for desalting.[2][8]

Table 3: Key Process Parameters for Diafiltration

ParameterTypical Range
Transmembrane Pressure (TMP) 10 - 30 psi
Feed Flow Rate 50 - 200 mL/min (for lab-scale systems)
Number of Diavolumes 5 - 10
Membrane MWCO 3-6 times smaller than the molecular weight of the conjugate[11]

Visualizations

experimental_workflow_dialysis start Quenched Reaction Mixture prep_membrane Prepare Dialysis Membrane start->prep_membrane load_sample Load Sample into Tubing/Cassette prep_membrane->load_sample dialysis Perform Dialysis (4°C with stirring) load_sample->dialysis buffer_exchange Buffer Exchange (3-4 times) dialysis->buffer_exchange buffer_exchange->dialysis Repeat recover Recover Purified Conjugate buffer_exchange->recover

Caption: Workflow for removal of unreacted ester by dialysis.

experimental_workflow_sec start Quenched Reaction Mixture equilibrate Equilibrate SEC Column start->equilibrate load_sample Load Sample onto Column equilibrate->load_sample elute Elute with Buffer load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., A280) collect->analyze pool Pool Fractions with Conjugate analyze->pool

Caption: Workflow for purification by Size Exclusion Chromatography.

experimental_workflow_diafiltration start Quenched Reaction Mixture setup Setup and Condition TFF System start->setup load_sample Load Sample into Reservoir setup->load_sample diafilter Perform Diafiltration (5-10 Diavolumes) load_sample->diafilter concentrate Final Concentration diafilter->concentrate recover Recover Purified Conjugate concentrate->recover

Caption: Workflow for purification using Diafiltration.

References

Improving the stability of Folate-PEG3-NHS ester stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Folate-PEG3-NHS ester stock solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, with a focus on stock solution stability.

Problem Potential Cause Solution
Low Conjugation Yield Hydrolysis of this compound stock solution: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis, which is accelerated by moisture and basic pH. This is the most common cause of low conjugation efficiency.[1][2][3]- Prepare Fresh Solutions: It is strongly recommended to prepare the this compound stock solution immediately before each use.[1][4] - Use Anhydrous Solvents: Dissolve the ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][5] Ensure DMF is amine-free to prevent reaction with the solvent.[6][7] - Control pH: Maintain the reaction pH between 7.2 and 8.5 for optimal balance between amine reactivity and ester stability.[1][2]
Suboptimal Reaction pH: If the pH is too low, the primary amines on your target molecule will be protonated and less reactive.[1][7] If the pH is too high, the rate of NHS ester hydrolysis increases significantly.[1][2][7]- Optimize Reaction Buffer: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffer at a pH between 7.2 and 8.5.[1][4] A pH of 8.3-8.5 is often a good starting point.[6][7]
Improper Storage of Solid Reagent: Exposure of the solid this compound to moisture can lead to degradation before it is even dissolved.[8][9]- Store with Desiccant: Store the solid reagent at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[4][8] - Equilibrate to Room Temperature: Before opening the vial, allow it to fully equilibrate to room temperature to prevent condensation of moisture inside.[8][10]
Precipitation of the Ester in the Reaction Buffer Poor Solubility: this compound may have limited solubility in aqueous buffers.- Dissolve in Organic Solvent First: Prepare a concentrated stock solution in anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[5][6] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[4]
Inconsistent Results Between Experiments Stock Solution Degradation: If a stock solution is used over a period of time, its effective concentration will decrease due to hydrolysis, leading to variability in results.- Avoid Repeated Freeze-Thaw Cycles: If you must store a stock solution, aliquot it into single-use volumes to prevent degradation from repeated temperature changes.[1][11] - Fresh is Best: The most reliable approach is to prepare a fresh stock solution for each experiment.[4]

Frequently Asked Questions (FAQs)

Stock Solution Preparation and Storage

Q1: What is the best solvent for preparing a this compound stock solution?

A1: Anhydrous dimethyl sulfoxide (DMSO) or high-quality, amine-free dimethylformamide (DMF) are the recommended solvents for preparing stock solutions of this compound.[5][6] These organic solvents minimize the hydrolysis of the NHS ester compared to aqueous solutions.[5]

Q2: How should I store my this compound stock solution?

A2: For maximum stability, it is highly recommended to prepare the stock solution fresh for each use and discard any unused portion.[4] If storage is necessary, dispense the solution into single-use aliquots, protect from moisture, and store at -20°C for up to 1-2 months or -80°C for longer-term storage (up to 6 months).[7][12] Avoid repeated freeze-thaw cycles.[1][11]

Q3: How can I tell if my this compound has degraded?

A3: Degradation of the NHS ester is primarily through hydrolysis, which is not visually apparent. The most definitive sign of degradation is a decrease in conjugation efficiency in your experiments. To proactively assess the reactivity of your ester, you can perform a qualitative test by reacting it with a primary amine and analyzing the product formation. A more quantitative method involves spectrophotometrically measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[8][13]

Reaction Conditions

Q4: What is the optimal pH for conjugation reactions with this compound?

A4: The optimal pH for NHS ester conjugation is a compromise between the reactivity of the primary amine and the stability of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended.[1][2] A common starting point is a pH of 8.3-8.5.[6][7]

Q5: Which buffers should I avoid in my conjugation reaction?

A5: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][4][14] These will compete with your target molecule for reaction with the this compound, leading to lower conjugation yields.

Experimental Protocols

Protocol 1: Preparation of a Fresh this compound Stock Solution

Objective: To prepare a fresh, active stock solution of this compound for immediate use in a conjugation reaction.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or anhydrous, amine-free dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Remove the vial of solid this compound from -20°C storage and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[8][10]

  • Calculate the amount of this compound needed to achieve the desired stock solution concentration (e.g., 10 mg/mL or a specific molarity).

  • Weigh the required amount of the solid ester in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to the tube.

  • Vortex the tube until the ester is completely dissolved.

  • Use the freshly prepared stock solution immediately for your conjugation reaction. Do not store the remaining solution.[4]

Protocol 2: Assessing the Stability of a Stored this compound Stock Solution

Objective: To qualitatively assess the reactivity of a stored stock solution of this compound.

Materials:

  • Stored this compound stock solution in DMSO or DMF

  • A small molecule containing a primary amine (e.g., benzylamine)

  • Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical equipment for product analysis (e.g., LC-MS or HPLC)

Procedure:

  • Set up a small-scale test reaction. In a microcentrifuge tube, add the reaction buffer.

  • Add a known concentration of the primary amine-containing molecule.

  • Add a defined amount of your stored this compound stock solution to initiate the reaction.

  • Allow the reaction to proceed for a set amount of time (e.g., 1 hour) at room temperature.

  • Quench the reaction by adding the quenching solution to consume any unreacted NHS ester.

  • Analyze the reaction mixture using LC-MS or HPLC to determine the extent of product formation (the conjugated product).

  • Compare the result to a control reaction performed with a freshly prepared this compound stock solution. A significantly lower yield in the test reaction indicates degradation of the stored stock solution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_conjugation Conjugation Reaction prep_solid Solid this compound (Store at -20°C with desiccant) equilibrate Equilibrate to Room Temperature prep_solid->equilibrate dissolve Dissolve in Anhydrous DMSO or DMF equilibrate->dissolve fresh_stock Fresh Stock Solution dissolve->fresh_stock add_stock Add Fresh Stock Solution fresh_stock->add_stock Immediate Use target_molecule Target Molecule in Amine-Free Buffer (pH 7.2-8.5) target_molecule->add_stock incubate Incubate (RT or 4°C) add_stock->incubate quench Quench Reaction incubate->quench purify Purify Conjugate quench->purify

Caption: Experimental workflow for preparing and using this compound.

logical_relationship stability Stock Solution Stability moisture Moisture moisture->stability Decreases ph High pH (>8.5) ph->stability Decreases freeze_thaw Repeated Freeze-Thaw freeze_thaw->stability Decreases anhydrous Anhydrous Solvent (DMSO, DMF) anhydrous->stability Increases fresh_prep Fresh Preparation fresh_prep->stability Increases low_temp Low Temperature Storage (-20°C or -80°C) low_temp->stability Increases aliquoting Single-Use Aliquots aliquoting->stability Increases

Caption: Factors influencing the stability of this compound stock solutions.

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH. The following table summarizes the approximate half-life of NHS esters at various pH values in aqueous solutions.

pH ValueApproximate NHS Ester Half-LifeConjugation Efficiency
7.04-5 hoursModerate
8.01 hourGood
8.6~10 minutesExcellent, but with significant hydrolysis
9.0<10 minutesRapid, but with extensive hydrolysis

Data adapted from multiple sources.[3][15]

Note: While higher pH accelerates the reaction with primary amines, it also significantly increases the rate of hydrolysis, which deactivates the this compound.[3] Therefore, a balance must be struck to achieve optimal conjugation results.

References

Technical Support Center: Troubleshooting Poor Cell Uptake of Folate-Targeted Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during experiments with folate-targeted nanoparticles. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the uptake of folate-targeted nanoparticles?

A1: The primary mechanism is folate receptor-mediated endocytosis.[1] This process involves the binding of the folic acid on the nanoparticle to the folate receptor on the cell surface. This binding event triggers the formation of a clathrin-coated pit, which then internalizes the nanoparticle into an endosome.[1]

Q2: I am observing low cellular uptake of my folate-targeted nanoparticles. What are the potential causes?

A2: Low cellular uptake can stem from several factors related to the nanoparticles themselves, the experimental conditions, or the target cells. Key areas to investigate include:

  • Nanoparticle Properties: Suboptimal size, shape, surface charge, and folate ligand density.

  • Cell Line Characteristics: Low or absent folate receptor expression.

  • Experimental Conditions: Presence of folic acid in the cell culture medium, nanoparticle aggregation, and inappropriate nanoparticle concentration.

Q3: How does the folate concentration in the cell culture medium affect uptake?

A3: The presence of free folic acid in the cell culture medium can significantly reduce the uptake of folate-targeted nanoparticles. This is because the free folate competes with the nanoparticle-conjugated folate for binding to the folate receptors. High concentrations of free folate can downregulate the expression of folate receptors on the cell surface.[1]

Q4: Can nanoparticle aggregation in the culture medium impact cellular uptake?

A4: Yes, nanoparticle aggregation can significantly hinder cellular uptake. Aggregates are often too large to be efficiently internalized by cells and can also lead to inaccurate dosing and potential cytotoxicity.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to poor cellular uptake.

Problem 1: Low or Inconsistent Nanoparticle Uptake

Possible Cause 1.1: Suboptimal Nanoparticle Physicochemical Properties

The size, shape, and surface charge of nanoparticles play a crucial role in their interaction with cells and subsequent uptake.[2][3][4]

Solutions & Experimental Protocols:

  • Characterize Nanoparticle Properties: Thoroughly characterize your nanoparticle batches for size, polydispersity index (PDI), and zeta potential.

  • Optimize Nanoparticle Size: The optimal size for efficient cellular internalization is often around 50 nm.[1] However, this can be cell-type dependent.[5]

  • Optimize Surface Charge: A positive surface charge generally enhances interaction with the negatively charged cell membrane, which can facilitate uptake.[3][6]

Data Presentation: Impact of Physicochemical Properties on Uptake

ParameterOptimal RangeMeasurement TechniquePotential Issue if Suboptimal
Size (Diameter) 20 - 200 nm[5][7]Dynamic Light Scattering (DLS)Too large/small particles may not be efficiently internalized.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)High PDI indicates a heterogeneous population, leading to inconsistent results.
Zeta Potential +10 to +30 mVElectrophoretic Light Scattering (ELS)Negative or neutral charge may reduce interaction with the cell membrane.[3]
Shape Spherical, Rod-like[8]Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Irregular shapes can lead to unpredictable uptake mechanisms.

Possible Cause 1.2: Inefficient Folate Receptor Targeting

The density and accessibility of the folate ligand on the nanoparticle surface are critical for effective receptor binding and subsequent endocytosis.

Solutions & Experimental Protocols:

  • Optimize Folate Ligand Density: The relationship between ligand density and cellular uptake is not always linear. Increasing the ligand density can enhance uptake up to a certain point, after which it may plateau or even decrease.[9][10][11][12][13] It's crucial to determine the optimal folate density for your specific nanoparticle system and cell line.

  • Ensure Ligand Accessibility: The folate ligand must be properly oriented and accessible for binding to the receptor. The use of spacers, such as polyethylene (B3416737) glycol (PEG), can improve ligand presentation.

Data Presentation: Influence of Folate Ligand Density on Uptake

Folate Molar ContentRelative Cellular Uptake (%)Reference
0% (Non-targeted)Baseline[9]
10%Highest[9]
50%Moderate[9]
91%Lower[9]

Possible Cause 1.3: Low Folate Receptor Expression on Target Cells

The success of folate-targeted delivery is entirely dependent on the presence of folate receptors on the cell surface.

Solutions & Experimental Protocols:

  • Verify Folate Receptor Expression: Confirm the expression of folate receptors in your target cell line using techniques like Western blotting, immunofluorescence, or flow cytometry.

  • Use Folate-Deficient Medium: Culture cells in a folate-deficient medium for a period before and during the experiment. This can upregulate the expression of folate receptors.[1]

Problem 2: High Variability in Experimental Results

Possible Cause 2.1: Nanoparticle Aggregation

Nanoparticles can aggregate in biological media, leading to inconsistent and unreliable results.[1]

Solutions & Experimental Protocols:

  • Monitor Aggregation: Use DLS to check for aggregation in your cell culture medium over the time course of your experiment.

  • Improve Stability: Surface modification with polymers like PEG can help prevent aggregation.

  • Proper Dispersion: Ensure nanoparticles are well-dispersed before adding them to the cells. Sonication can be a useful technique.

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake using Flow Cytometry

This method allows for the rapid and quantitative analysis of nanoparticle uptake in a large cell population.[14]

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Nanoparticle Incubation: Treat cells with fluorescently-labeled folate-targeted nanoparticles at various concentrations and for different time points. Include an untreated control group.

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin.

  • Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized nanoparticles.

  • Data Analysis: The percentage of nanoparticle-positive cells and the mean fluorescence intensity can be used to quantify uptake.[14]

Protocol 2: Western Blot for Folate Receptor Alpha (FRα) Expression

This protocol is used to confirm the presence of the target receptor in your cell line.

  • Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for FRα. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Folate Receptor-Mediated Endocytosis Pathway

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-NP Folate-Targeted Nanoparticle FR Folate Receptor Folate-NP->FR Binding Receptor-NP_Complex Receptor-Nanoparticle Complex FR->Receptor-NP_Complex Clathrin_Pit Clathrin-Coated Pit Receptor-NP_Complex->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Recycling Receptor Recycling Late_Endosome->Recycling Recycling->FR

Caption: Folate receptor-mediated endocytosis of nanoparticles.

Troubleshooting Workflow for Poor Nanoparticle Uptake

Troubleshooting_Workflow Start Poor Cellular Uptake Observed Check_NP Characterize Nanoparticle Properties (Size, Charge, PDI) Start->Check_NP Check_FR Verify Folate Receptor Expression in Cells Start->Check_FR Check_Media Analyze Cell Culture Conditions Start->Check_Media Sub_NP Properties Suboptimal? Check_NP->Sub_NP Sub_FR Low/No Expression? Check_FR->Sub_FR Sub_Media Folate in Media? Check_Media->Sub_Media Optimize_NP Re-synthesize or Modify Nanoparticles Sub_NP->Optimize_NP Yes Re_evaluate Re-evaluate Uptake Sub_NP->Re_evaluate No Change_Cell Select High-Expressing Cell Line or Upregulate Receptor Expression Sub_FR->Change_Cell Yes Sub_FR->Re_evaluate No Change_Media Use Folate-Free Media Sub_Media->Change_Media Yes Sub_Media->Re_evaluate No Optimize_NP->Re_evaluate Change_Cell->Re_evaluate Change_Media->Re_evaluate

Caption: A logical workflow for troubleshooting poor nanoparticle uptake.

Relationship Between Experimental Parameters

References

Technical Support Center: Folate-PEG3-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Folate-PEG3-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a heterobifunctional linker used for targeted drug delivery and bioconjugation.[1][2][3] The folate moiety acts as a targeting ligand for cells that overexpress folate receptors, which is a common characteristic of many cancer cells.[2][4][5][6] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and biocompatibility of the conjugate.[1][5] The N-hydroxysuccinimide (NHS) ester is a reactive group that forms a stable, covalent amide bond with primary amines (-NH₂) found on proteins, antibodies, peptides, and other molecules.[1][5][6]

Q2: What is the primary side reaction of concern when using this compound?

A2: The primary and most significant side reaction is the hydrolysis of the NHS ester in the presence of water.[6][7][8] This reaction competes with the desired conjugation to the primary amine on your target molecule. The product of hydrolysis is a carboxyl group, which is no longer reactive with amines, leading to a reduction in conjugation efficiency and overall yield.[6] The rate of hydrolysis is significantly influenced by pH, temperature, and the duration of exposure to the aqueous environment.[6]

Q3: Can this compound react with other functional groups besides primary amines?

A3: While NHS esters are highly selective for primary amines, they can exhibit some reactivity with other nucleophilic groups under certain conditions. These include the side chains of amino acids such as serine, threonine, tyrosine, cysteine, and histidine. However, these reactions are generally much slower and less favorable than the reaction with primary amines. The resulting bonds, such as O-acyl bonds with serine and threonine, are also less stable than the amide bond formed with primary amines.

Q4: What are the optimal storage and handling conditions for this compound?

A4: To maintain its reactivity, this compound should be stored in a cool, dry, and dark environment, typically at -20°C for long-term storage.[1][5] It is crucial to protect the reagent from moisture to prevent hydrolysis.[7] Before use, the vial should be allowed to warm to room temperature before opening to avoid condensation.[9] It is recommended to dissolve the NHS ester in an anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), immediately before adding it to the reaction mixture.[9][10]

Q5: What is the role of the PEG3 spacer in this molecule?

A5: The tri-polyethylene glycol (PEG3) spacer serves several important functions. It increases the water solubility and biocompatibility of the molecule.[1][5] The PEG linker also provides a flexible spacer arm that can reduce steric hindrance, potentially improving the accessibility of the folate ligand to its receptor and the NHS ester to its target amine. Studies have shown that the length of the PEG linker can influence the targeting ability and cellular uptake of folate-conjugated molecules.[11][12][13][14][15][16]

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS Ester: The reagent was exposed to moisture during storage or the reaction time in aqueous buffer was too long.[17][7]Store the reagent under desiccated conditions at -20°C. Allow the vial to equilibrate to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. Minimize the reaction time in the aqueous buffer.
Suboptimal pH: The reaction pH is too low (amines are protonated and not nucleophilic) or too high (hydrolysis is too rapid).[17][7][8]The optimal pH range for NHS ester conjugation is typically 7.2-8.5.[17][7] Start with a pH of 8.0-8.5 for efficient conjugation.[8]
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[7]Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffer.[7] If your sample is in an incompatible buffer, perform a buffer exchange before the reaction.[9]
Low Reagent Concentration: Dilute solutions can favor hydrolysis over the bimolecular conjugation reaction.If possible, increase the concentration of your target molecule and the this compound.
Poor Reproducibility Inconsistent Reagent Quality: The this compound has degraded due to improper handling or storage.Aliquot the reagent upon receipt to minimize freeze-thaw cycles and moisture exposure. Always handle the reagent as recommended.
pH Drift During Reaction: The release of N-hydroxysuccinimide (NHS) during the reaction is acidic and can lower the pH of poorly buffered solutions.Use a buffer with sufficient buffering capacity to maintain the optimal pH throughout the reaction.
Protein Aggregation or Precipitation High Degree of Labeling: Excessive modification of surface amines can alter the protein's charge and solubility, leading to aggregation.[17]Optimize the molar ratio of this compound to your protein. Perform small-scale pilot reactions with varying ratios to find the optimal balance between labeling efficiency and protein stability.
Hydrophobicity of the Conjugate: Although the PEG linker enhances solubility, the folate moiety can add some hydrophobicity.The PEG3 spacer in the reagent is designed to mitigate this. However, if aggregation persists, consider further optimization of buffer conditions (e.g., adding mild, non-nucleophilic detergents). The PEGylation of proteins has been shown to prevent aggregation.[18][19]
Non-Specific Binding in Downstream Applications Unreacted this compound: Excess, unquenched NHS ester can react with other primary amines in your assay.[17]After the conjugation reaction, add a quenching reagent with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with any remaining NHS ester.[9]
Hydrolyzed Folate-PEG3 Reagent: The hydrolyzed form of the reagent (Folate-PEG3-COOH) can interact non-specifically with proteins or surfaces.Purify the conjugate after the reaction using methods like dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove unreacted and hydrolyzed reagent.

Quantitative Data Summary

Table 1: pH-Dependent Hydrolysis of NHS Esters

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The table below provides the approximate half-life of the NHS ester at various pH values. This illustrates the critical balance between amine reactivity (favored at higher pH) and NHS ester stability (favored at lower pH).

pH ValueApproximate NHS Ester Half-LifeConjugation Efficiency
7.04-5 hoursModerate
7.5~1 hourGood
8.010-20 minutesExcellent
8.5~10 minutesHigh, but with significant hydrolysis
9.0< 10 minutesRapid, but with extensive hydrolysis

Data is generalized for NHS esters and can vary based on temperature and specific molecule structure.[8][20]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a general workflow for the conjugation reaction. Optimal conditions, such as the molar ratio of reactants and incubation time, should be determined empirically for each specific application.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES, Borate buffer at pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis tubing, size-exclusion chromatography column)

Procedure:

  • Preparation of Protein Solution:

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

    • If the protein is in an incompatible buffer, perform a buffer exchange.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The molar ratio of NHS ester to protein will need to be optimized, but a starting point is often a 5- to 20-fold molar excess of the NHS ester.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. Longer incubation times may be required, but this also increases the risk of hydrolysis.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl).

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is deactivated.

  • Purification of the Conjugate:

    • Remove unreacted this compound, hydrolyzed reagent, and quenching buffer from the conjugate.

    • Common purification methods include:

      • Dialysis: Dialyze against a suitable buffer (e.g., PBS) with several buffer changes over 24-48 hours.

      • Size-Exclusion Chromatography (SEC): Use a resin with an appropriate molecular weight cutoff to separate the larger conjugate from smaller, unreacted components.

  • Characterization and Storage:

    • Characterize the final conjugate to determine the degree of labeling (DOL) and confirm conjugation (e.g., via UV-Vis spectroscopy, mass spectrometry).

    • Store the purified conjugate under appropriate conditions, typically at 4°C for short-term storage or -20°C/-80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Conjugation Reaction (RT for 1-2h or 4°C for 2-4h) prep_protein->conjugation prep_nhs Prepare Folate-PEG3-NHS Stock in Anhydrous DMSO prep_nhs->conjugation quench Quench Reaction (e.g., Tris Buffer) conjugation->quench purify Purify Conjugate (Dialysis / SEC) quench->purify analyze Characterize Conjugate (UV-Vis / MS) purify->analyze storage Store Purified Conjugate analyze->storage

Caption: General experimental workflow for this compound bioconjugation.

troubleshooting_logic start Low Conjugation Yield? cause_hydrolysis NHS Ester Hydrolyzed? start->cause_hydrolysis Yes cause_ph Incorrect pH? cause_hydrolysis->cause_ph No sol_storage Improve Storage & Handling of NHS Ester cause_hydrolysis->sol_storage Yes cause_buffer Amine in Buffer? cause_ph->cause_buffer No sol_ph Adjust pH to 7.2-8.5 cause_ph->sol_ph Yes sol_buffer Buffer Exchange to Amine-Free Buffer cause_buffer->sol_buffer Yes

Caption: Troubleshooting decision tree for low conjugation yield.

reaction_pathways reactants This compound + Protein-NH₂ H₂O product_desired Desired Product (Stable Amide Bond) reactants:p->product_desired Desired Reaction (Aminolysis) product_side Side Product (Hydrolyzed, Inactive) reactants:w->product_side Side Reaction (Hydrolysis)

Caption: Competing reaction pathways for this compound in an aqueous environment.

References

Technical Support Center: Purification of Folate-PEG3-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification strategies for Folate-PEG3-NHS ester conjugates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound conjugates?

A1: The main challenge lies in efficiently separating the desired conjugate from unreacted starting materials (e.g., the amine-containing molecule), excess this compound, and byproducts from competing side reactions. A significant competing reaction is the hydrolysis of the NHS ester, which renders it inactive for conjugation.[1][2]

Q2: How does pH affect the conjugation reaction and the stability of the this compound?

A2: The pH of the reaction is a critical parameter. The reaction between the NHS ester and a primary amine is most efficient at a pH of 7.2 to 8.5.[3] In this range, the primary amine is sufficiently deprotonated to be nucleophilic. However, as the pH increases, the rate of hydrolysis of the NHS ester also increases significantly, which can reduce the yield of the desired conjugate.[1][4]

Q3: What are the recommended storage conditions for this compound?

A3: this compound is sensitive to moisture and should be stored in a dry, dark place at -20°C for long-term storage or 0–4°C for short-term storage.[3][5] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[6]

Q4: Which purification methods are most suitable for this compound conjugates?

A4: The choice of purification method depends on the properties of the conjugated molecule. The most common and effective methods include:

  • Size Exclusion Chromatography (SEC): Excellent for separating the conjugate from smaller, unreacted molecules like hydrolyzed NHS ester.[]

  • Dialysis: A simple method for removing small molecule impurities from larger conjugated biomolecules.[8]

  • Ion-Exchange Chromatography (IEC): Useful for separating molecules based on charge, which can be effective for separating isomers or conjugates with different degrees of labeling.[9]

Q5: How can I confirm the successful conjugation and purity of my final product?

A5: Several analytical techniques can be used to characterize the conjugate and assess its purity. These include:

  • UV-Vis Spectroscopy: To quantify the amount of conjugated folate by measuring absorbance at characteristic wavelengths (around 280 nm and 363 nm).[10][11]

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the conjugate, unreacted starting materials, and byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure and the formation of the amide bond.[12]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound conjugates.

Problem Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of NHS ester: The this compound has degraded due to moisture or improper storage.Always store the reagent desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[6] Prepare the reagent solution immediately before use and do not store it in solution.[13]
Suboptimal pH: The reaction pH is too low (amine is protonated) or too high (hydrolysis is too fast).Maintain the reaction pH between 7.2 and 8.5 for optimal conjugation.[3] Use amine-free buffers like phosphate, bicarbonate, or borate (B1201080) buffers.[1]
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.Ensure your reaction buffer is free of primary amines. If necessary, exchange the buffer of your sample to an appropriate buffer like PBS before starting the conjugation.[13]
Presence of Unreacted Amine-Containing Molecule Post-Purification Inefficient purification: The chosen purification method may not be suitable for separating the conjugate from the unreacted starting material, especially if they are of similar size.If using SEC, ensure the column has the appropriate fractionation range.[14] For molecules of similar size but different charge, consider using Ion-Exchange Chromatography (IEC).[9]
Final Product is a Mixture of Conjugates with Varying Degrees of Folate Modification Reaction stoichiometry: The molar ratio of this compound to the target molecule will influence the degree of labeling.Carefully control the molar excess of the this compound in the reaction. A 20-fold molar excess is often used as a starting point for labeling proteins.[15]
Hydrolyzed Folate-PEG3-COOH Detected in Final Product Inefficient removal of hydrolyzed reagent: The purification method did not effectively remove the hydrolyzed, inactive form of the reagent.Size Exclusion Chromatography (e.g., with Sephadex G-25) or dialysis with an appropriate MWCO are effective for removing small molecules like the hydrolyzed reagent from larger conjugates.[8][16]

Quantitative Data

NHS Ester Stability and Reaction Kinetics

The stability of the NHS ester and the kinetics of the conjugation reaction are highly dependent on the pH of the solution. The following tables provide quantitative data to guide reaction optimization.

Table 1: Half-life of NHS Esters at Various pH Values [1][4]

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.64°C10 minutes
9.0Room Temperature125 minutes

This table illustrates the inverse relationship between pH and NHS ester stability. Higher pH leads to a more rapid hydrolysis of the ester.

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates [4]

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

This data demonstrates that while hydrolysis increases with pH, the desired amidation reaction is accelerated to a greater extent, leading to a higher yield of the conjugate at a slightly alkaline pH.

Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (SEC)

This protocol is suitable for separating the this compound conjugate from smaller, unreacted molecules and hydrolyzed byproducts. Sephadex G-25 is a common choice for this application.[16][17]

Materials:

  • Sephadex G-25 resin

  • Chromatography column

  • Elution buffer (e.g., Phosphate Buffered Saline - PBS)

  • Fraction collector

Methodology:

  • Column Packing:

    • Swell the Sephadex G-25 resin in the elution buffer for at least 3 hours at room temperature.[17]

    • Carefully pack the column with the swollen resin, avoiding the introduction of air bubbles.

    • Equilibrate the column by washing with 2-3 column volumes of the elution buffer.[17]

  • Sample Loading:

    • Apply the crude reaction mixture to the top of the column. The sample volume should not exceed 25-30% of the total column volume for optimal separation.

  • Elution:

    • Begin eluting the sample with the elution buffer at a constant flow rate.

    • Collect fractions using a fraction collector.

  • Analysis:

    • Monitor the absorbance of the collected fractions at a wavelength appropriate for your conjugate (e.g., 280 nm for protein conjugates and/or a wavelength specific to the folate group).

    • The larger conjugate will elute first, followed by the smaller, unreacted molecules.

    • Pool the fractions containing the purified conjugate.

Protocol 2: Purification using Dialysis

This method is effective for removing small molecule impurities from larger biomolecule conjugates.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cutoff (MWCO) (e.g., 1-3 kDa).[8]

  • Dialysis buffer (e.g., PBS)

  • Large beaker

  • Stir plate and stir bar

Methodology:

  • Prepare Dialysis Membrane:

    • Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions. This may involve boiling and rinsing.

  • Sample Loading:

    • Load the crude reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.

    • Securely clamp both ends of the tubing.

  • Dialysis:

    • Place the sealed tubing/cassette into a large beaker containing the dialysis buffer (the buffer volume should be at least 100 times the sample volume).[8]

    • Place the beaker on a stir plate and stir the buffer gently to maintain a concentration gradient.

    • Perform the dialysis at 4°C for several hours to overnight.

  • Buffer Exchange:

    • For efficient removal of small molecules, change the dialysis buffer at least 2-3 times during the process.[8]

  • Sample Recovery:

    • Carefully remove the dialysis tubing/cassette from the buffer and recover the purified conjugate.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Final Product Folate_PEG_NHS This compound (in DMSO/DMF) Reaction_Mix Reaction Mixture Folate_PEG_NHS->Reaction_Mix Add to Amine_Molecule Amine-Containing Molecule (in Amine-Free Buffer, pH 7.2-8.5) Amine_Molecule->Reaction_Mix Add to Purification_Step Purification (SEC or Dialysis) Reaction_Mix->Purification_Step Purify Analysis Purity & Identity Analysis (HPLC, UV-Vis) Purification_Step->Analysis Analyze Final_Product Purified Folate-PEG3-Conjugate Analysis->Final_Product Confirm

Caption: Workflow for the conjugation and purification of this compound conjugates.

troubleshooting_logic Start Low Conjugation Yield? Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Is reagent fresh and stored correctly? Check_Buffer->Check_Reagent Yes Change_Buffer Use amine-free buffer (e.g., PBS) Check_Buffer->Change_Buffer No Use_New_Reagent Use fresh, properly stored reagent Check_Reagent->Use_New_Reagent No Success Yield Improved Check_Reagent->Success Yes Adjust_pH->Success Change_Buffer->Success Use_New_Reagent->Success

Caption: Troubleshooting logic for addressing low conjugation yield.

References

Validation & Comparative

Validating Folate Receptor Targeting of a New Conjugate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to validate the targeting of new conjugates to the folate receptor (FR). Experimental data from various studies are summarized to aid in the selection and validation of targeted therapeutic strategies. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized for enhanced comprehension.

Comparative Performance of Folic Acid Conjugates

The efficacy of folate receptor-targeting conjugates is critically dependent on factors such as the choice of linker, the conjugation strategy, and the nature of the payload. The following tables summarize quantitative data from comparative in vitro and in vivo studies.

Table 1: Comparison of Folic Acid Conjugates with Different Payloads and Linkers

ConjugateCell LineAssay TypeKey FindingsReference
Folate-conjugated doxorubicin (B1662922) nanoparticlesA2780 (FR+), OVCAR3 (FR+)Cytotoxicity (IC₅₀)10.33-fold lower IC₅₀ in A2780 and 3.93-fold lower in OVCAR3 cells compared to non-targeted nanoparticles in folate-free medium.[1]
Folate-conjugated paclitaxel-polymer conjugatesHT-29 (FR+)CytotoxicityUp to 28-fold increased activity in FR-positive cells compared to FR-negative cells.[1]
Folate-conjugated vincristine-loaded liposomesRaji (FR+)CytotoxicitySignificantly higher cytotoxicity compared to non-targeted liposomes.[1]
Folate-4Atp-AuNP vs. Folate-MH-AuNPHeLa (FR+), MCF-7 (FR-)Photothermal TherapyFolate-4Atp-AuNP showed superior photothermal killing of HeLa cells (~98% cell death) compared to Folate-MH-AuNP. Both showed minimal toxicity in MCF-7 cells (~9% cell death), demonstrating FR-specificity.[1]
PTX-PEG-FA vs. PTX-PEG-(FA)₃HT-29 (FR+), HCT-15 (FR-)Cytotoxicity (IC₅₀)The conjugate with three folic acid molecules (PTX-PEG-(FA)₃) was 28-fold more active in FR-positive HT-29 cells, while the single FA conjugate showed less activity.[1]

Table 2: In Vivo Tumor Uptake of a ⁹⁹ᵐTc-radiofolate Tracer in Different FR-Positive Tumor Models

Cell Line (Tumor Model)Tumor Uptake (%ID/g at 4h p.i.)
KB (Human nasopharyngeal)2.33 ± 0.36
24JK-FBP (Murine sarcoma)1.55 ± 0.43
IGROV-1 (Human ovarian)1.16 ± 0.64
LoVo (Human colorectal)0.66 ± 0.17

Data from in vivo studies in nude mice and C6 black mice.[2]

Experimental Protocols

Detailed methodologies for the key in vitro validation experiments are provided below.

Competitive Binding Assay

This assay determines the binding affinity of the new conjugate to the folate receptor by measuring its ability to compete with a radiolabeled folic acid derivative.[1]

Protocol:

  • Cell Culture: Culture FR-positive cells (e.g., KB, HeLa, IGROV-1) in appropriate media. Seed cells in 24-well plates and allow them to adhere overnight.[1]

  • Ligand Preparation: Prepare a stock solution of a radiolabeled folic acid derivative (e.g., [³H]folic acid). Prepare serial dilutions of the unlabeled new conjugate and unlabeled folic acid (as a positive control).[1]

  • Competition Reaction: Wash the cells with a folate-free medium. Incubate the cells with a fixed concentration of the radiolabeled folic acid and varying concentrations of the unlabeled test conjugate or unlabeled folic acid for a specified time at 4°C to prevent internalization.[1]

  • Washing: After incubation, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.[1]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.[1]

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Cellular Uptake Studies (Fluorescence Microscopy)

This method visualizes and quantifies the internalization of fluorescently labeled conjugates.[1]

Protocol:

  • Cell Culture: Seed FR-positive cells on glass coverslips in a petri dish and allow them to attach overnight.[1]

  • Conjugate Labeling: The new conjugate should be labeled with a fluorescent dye (e.g., FITC, Rhodamine).[1]

  • Incubation: Incubate the cells with the fluorescently labeled conjugate for various time points (e.g., 1, 2, 4 hours) at 37°C to allow for endocytosis. For a negative control, a parallel experiment can be conducted at 4°C to inhibit active uptake. To confirm FR-mediated uptake, another control can be performed by pre-incubating cells with an excess of free folic acid before adding the fluorescent conjugate.[1]

  • Washing and Fixation: After incubation, wash the cells with PBS to remove non-internalized conjugates. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).[1]

  • Staining and Mounting: Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI). Mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. The intensity and localization of the fluorescence signal from the conjugate can be quantified using image analysis software.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the ability of a drug-conjugated folic acid to kill cancer cells.[1]

Protocol:

  • Cell Culture: Seed FR-positive and FR-negative (as a control) cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the new drug-conjugate, the free drug, and a non-targeted drug conjugate for 48-72 hours.[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the drug concentration to determine the IC₅₀ value.

Visualizations

Experimental Workflow for Validating Folate Receptor Targeting

G cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Binding_Assay Competitive Binding Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Uptake_Studies Cellular Uptake Studies Uptake_Studies->Data_Analysis Cytotoxicity Cytotoxicity Assay Cytotoxicity->Data_Analysis Biodistribution Biodistribution Studies Tumor_Uptake Tumor Uptake Analysis Biodistribution->Tumor_Uptake Efficacy Therapeutic Efficacy Biodistribution->Efficacy Tumor_Uptake->Data_Analysis Efficacy->Data_Analysis New_Conjugate New Folate Conjugate New_Conjugate->Binding_Assay New_Conjugate->Uptake_Studies New_Conjugate->Cytotoxicity New_Conjugate->Biodistribution FR_Positive_Cells FR-Positive Cells FR_Positive_Cells->Binding_Assay FR_Positive_Cells->Uptake_Studies FR_Positive_Cells->Cytotoxicity FR_Negative_Cells FR-Negative Cells FR_Negative_Cells->Uptake_Studies FR_Negative_Cells->Cytotoxicity Animal_Model Tumor-Bearing Animal Model Animal_Model->Biodistribution

Caption: Workflow for validating a new folate receptor-targeting conjugate.

Folate Receptor-Mediated Endocytosis and Signaling

G cluster_cell Cell cluster_endocytosis Receptor-Mediated Endocytosis cluster_signaling Downstream Signaling Extracellular Extracellular Space Cell_Membrane Cytoplasm Cytoplasm Folate_Conjugate Folate-Conjugate FR Folate Receptor (FR) Folate_Conjugate->FR Binds to Binding Binding JAK_STAT JAK-STAT3 Pathway FR->JAK_STAT Activates ERK ERK1/2 Pathway FR->ERK Activates Transcription Transcription Factor Activity FR->Transcription Influences Internalization Internalization (Endosome) Binding->Internalization Triggers Release Payload Release Internalization->Release Leads to Cellular_Effects Cellular Effects (Proliferation, Survival) JAK_STAT->Cellular_Effects ERK->Cellular_Effects Transcription->Cellular_Effects

Caption: Folate receptor-mediated endocytosis and downstream signaling pathways.

Recent studies have indicated that the folate receptor 1 (FOLR1) is involved in signaling pathways independent of one-carbon metabolism, including the JAK-STAT3 and ERK1/2 pathways, and can also function as a transcription factor.[3][4][5]

References

A Comparative Guide to Folate-PEG3-NHS Ester and Alternative PEG Linkers for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of targeted drug delivery systems. Among the myriad of available options, Folate-Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) ester linkers have garnered significant attention for their ability to target folate receptor (FR)-overexpressing cancer cells. This guide provides an objective, data-driven comparison of Folate-PEG3-NHS ester with other PEG linker alternatives, focusing on their performance in bioconjugation, drug delivery, and overall therapeutic efficacy.

Introduction to Folate-Targeted PEG Linkers

Folate-targeted drug delivery systems leverage the high affinity of folic acid for the folate receptor, which is frequently overexpressed on the surface of various cancer cells, including those of the ovary, lung, and breast, while having limited expression in healthy tissues.[1][2][3] This differential expression allows for the selective delivery of cytotoxic agents to tumor cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[4][5]

The incorporation of a PEG spacer between the folate targeting moiety and the therapeutic payload or carrier offers several advantages:

  • Improved Solubility and Stability : PEGylation enhances the aqueous solubility of hydrophobic drugs and reduces aggregation.[][7]

  • Prolonged Circulation Time : The hydrophilic PEG chain creates a steric shield, reducing immunogenicity and clearance by the reticuloendothelial system, leading to a longer circulation half-life.[][7]

  • Enhanced Flexibility : The PEG spacer provides conformational flexibility, allowing the folate ligand to efficiently bind to its receptor without steric hindrance.[8]

The terminal reactive group on the PEG linker dictates the conjugation chemistry used to attach the therapeutic agent. This compound utilizes an NHS ester that readily reacts with primary amines on drugs, proteins, or nanoparticles to form stable amide bonds.[7]

Performance Comparison of PEG Linkers

The choice of the reactive group at the terminus of the Folate-PEG linker significantly impacts conjugation efficiency, stability of the resulting conjugate, and ultimately, the in vivo performance of the drug delivery system. This section compares Folate-PEG-NHS ester with two common alternatives: Folate-PEG-Maleimide and Folate-PEG linkers designed for "click chemistry."

Conjugation Chemistry and Efficiency
Linker TypeReactive GroupTarget Functional GroupBond FormedTypical Reaction EfficiencyKey Considerations
Folate-PEG-NHS Ester N-Hydroxysuccinimide EsterPrimary Amines (-NH₂)AmideHigh (often >90%)[9]Reaction is pH-sensitive (optimal pH 7.2-8.5). Susceptible to hydrolysis in aqueous solutions.[9]
Folate-PEG-Maleimide MaleimideThiols (-SH)ThioetherVery High (>95%)[10]Highly specific for thiols. The formed thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[10]
Folate-PEG-Alkyne/Azide (Click Chemistry) Alkyne or AzideAzide or AlkyneTriazoleNearly Quantitative (>99%)[9][11]Bioorthogonal reaction with high specificity and stability. Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) variants are available.[2][12]
Stability of the Conjugate

The stability of the bond formed between the linker and the payload is crucial for preventing premature drug release in circulation, which can lead to off-target toxicity and reduced efficacy.

LinkageFormed byRelative StabilityNotes
Amide NHS Ester + AmineVery HighAmide bonds are generally stable under physiological conditions.[13]
Thioether Maleimide + ThiolModerate to HighWhile generally stable, the succinimide (B58015) ring can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, leading to linker cleavage.[10]
Triazole Alkyne + AzideVery HighThe 1,2,3-triazole ring formed via click chemistry is exceptionally stable to hydrolysis and enzymatic degradation.[14][15][16]

Impact of PEG Linker Length on Performance

The length of the PEG chain in Folate-PEG conjugates is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of the delivery system.

A study on folate-linked liposomal formulations demonstrated that increasing the PEG-linker length can significantly enhance tumor accumulation in vivo. While in vitro cellular uptake did not show a significant difference between formulations with different PEG linker lengths, in vivo studies revealed that longer PEG linkers led to greater tumor accumulation and a more pronounced reduction in tumor size.[4][17] Specifically, doxorubicin-loaded folate-liposomes with a 10kDa PEG linker (Dox/FL-10K) reduced tumor size by over 40% compared to those with 2kDa or 5kDa PEG linkers.[4]

PEG Linker LengthKey In Vivo FindingReference
2 kDa, 5 kDaLower tumor accumulation and antitumor activity.[4]
10 kDaSignificantly increased tumor accumulation and enhanced antitumor activity.[4]

This suggests that a longer PEG chain may provide a more effective steric shield, leading to prolonged circulation and increased probability of reaching the tumor site.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of Folate-PEG conjugated drug delivery systems.

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule

Objective: To covalently attach a this compound to a therapeutic agent or carrier molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or drug)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the amine-free buffer to a known concentration (e.g., 1-5 mg/mL). If the buffer does not have a pH of 7.2-8.5, add one-tenth volume of 1 M NaHCO₃ to adjust the pH to the optimal range for the NHS ester reaction.[5]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[8]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should be kept below 10% to minimize denaturation of proteins.[8]

  • Incubation: Gently mix the reaction solution and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[8]

  • Purification: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling using techniques such as UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Preparation of Folate-PEGylated Liposomes

Objective: To formulate liposomes with a folate-targeted PEGylated surface.

Materials:

  • Lipids (e.g., DMPC, cholesterol)

  • DSPE-PEG-Folate (e.g., DSPE-PEG2000-Folate)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS)

Procedure (Thin-film hydration method):

  • Lipid Film Formation: Dissolve the lipids and DSPE-PEG-Folate in chloroform in a round-bottom flask at the desired molar ratio.[12][18]

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[18]

  • Hydration: Hydrate the lipid film with the hydration buffer by vortexing or sonicating. This will result in the formation of multilamellar vesicles.[18]

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.

  • Purification: Remove any unencapsulated drug or non-incorporated components by dialysis or size exclusion chromatography.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Folate Receptor-Mediated Endocytosis

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell Cancer Cell Folate-PEG-Drug Folate-PEG-Drug Conjugate Receptor Folate Receptor Folate-PEG-Drug->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (Low pH) Endosome->Lysosome Fusion Drug Drug Lysosome->Drug Drug Release

Caption: Folate-PEG-drug conjugate binds to the folate receptor and is internalized via endocytosis.

Experimental Workflow for Comparing PEG Linkers

Experimental_Workflow Workflow for Comparing Folate-PEG Linkers Start Select Folate-PEG Linkers (NHS, Maleimide, Click) Conjugation Conjugate to Drug/Carrier Start->Conjugation Characterization Characterize Conjugates (Efficiency, Purity) Conjugation->Characterization InVitro In Vitro Studies (Stability, Cytotoxicity, Uptake) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Analysis Data Analysis & Comparison InVivo->Analysis Conclusion Select Optimal Linker Analysis->Conclusion

Caption: A logical workflow for the comparative evaluation of different Folate-PEG linkers.

Conclusion

The selection of an appropriate linker is a multifaceted decision that requires careful consideration of the specific application, the nature of the therapeutic payload, and the desired in vivo performance.

  • This compound represents a robust and widely applicable choice for conjugating amine-containing molecules, offering a good balance of reactivity and stability of the resulting amide bond.

  • For applications requiring site-specific conjugation to thiol groups, Folate-PEG-Maleimide linkers are a suitable alternative, although the potential for retro-Michael addition should be considered.

  • When exceptional stability and bioorthogonality are paramount, Folate-PEG linkers for click chemistry offer a superior solution, forming a highly stable triazole linkage.

Furthermore, experimental data strongly suggests that the length of the PEG spacer plays a crucial role in the in vivo efficacy of folate-targeted nanoparticles, with longer PEG chains generally leading to improved tumor accumulation and therapeutic outcomes.

Ultimately, the optimal Folate-PEG linker must be determined empirically through a systematic evaluation of conjugation efficiency, stability, and in vitro and in vivo performance, as outlined in the provided experimental workflow. This data-driven approach will enable researchers to design and develop more effective and safer targeted cancer therapies.

References

In Vivo Validation of Folate-Targeted Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo validation of targeted drug delivery systems is a critical step in preclinical development. This guide provides a comprehensive comparison of targeted delivery using Folate-PEG-NHS ester with alternative strategies, supported by experimental data and detailed protocols. The focus is on providing an objective analysis to aid in the selection and validation of targeted delivery platforms.

Performance Comparison: Folate-Targeted vs. Non-Targeted and Alternative Ligands

The efficacy of a targeted delivery system is primarily evaluated through its ability to selectively accumulate in the target tissue, leading to enhanced therapeutic effect and reduced systemic toxicity. Here, we compare the in vivo performance of folate-receptor (FR)-targeted nanoparticles with non-targeted nanoparticles and those functionalized with other common targeting ligands.

Biodistribution Analysis

Biodistribution studies are essential to quantify the accumulation of the delivery vehicle in various organs. The data below, synthesized from multiple preclinical studies, compares the percentage of injected dose per gram of tissue (%ID/g) for different nanoparticle formulations in tumor-bearing mouse models at 24 hours post-injection.

OrganFolate-Targeted Nanoparticles (%ID/g)Non-Targeted Nanoparticles (%ID/g)RGD-Targeted Nanoparticles (%ID/g)Transferrin-Targeted Nanoparticles (%ID/g)
Tumor 13.76 ± 1.39 [1]5.9 ± 2.8[2]8.5 ± 1.210.2 ± 1.5
Liver13.62 ± 1.29[1]56.0 ± 7.1[2]15.1 ± 2.112.5 ± 1.8
Spleen3.28 ± 0.28[1]10.5 ± 2.54.5 ± 0.95.1 ± 1.1
Kidneys4.45 ± 0.43[1]3.2 ± 0.825.8 ± 4.3 (peptide)3.5 ± 0.7
Lungs1.54 ± 0.07[1]4.1 ± 1.23.2 ± 0.62.8 ± 0.5
Heart0.8 ± 0.21.5 ± 0.41.1 ± 0.31.3 ± 0.2
Blood2.5 ± 0.53.1 ± 0.91.8 ± 0.42.2 ± 0.6

Note: Data is compiled from various sources and should be considered representative. Actual values can vary based on nanoparticle properties, animal models, and experimental conditions.

Antitumor Efficacy

The ultimate goal of targeted delivery is to improve therapeutic outcomes. The following table summarizes tumor growth inhibition data from preclinical studies comparing folate-targeted drug formulations with their non-targeted counterparts and free drug.

Treatment GroupDrugTumor ModelTumor Volume Reduction (%)Reference
Folate-Targeted Nanoparticles Docetaxel (B913)4T1 Breast Cancer74.83 [3]
Non-Targeted NanoparticlesDocetaxel4T1 Breast Cancer55.21[3]
Free DrugDocetaxel4T1 Breast Cancer35.64[3]
Folate-Targeted Nanoparticles Doxorubicin (B1662922)KB XenograftSignificantly higher than non-targeted [4]
Non-Targeted NanoparticlesDoxorubicinKB Xenograft-[4]
Free DrugDoxorubicinKB Xenograft-[4]
Folate-Targeted Prodrug 5-FluorouracilMurine Hepatic CancerSignificantly higher than free drug [2]
Free Drug5-FluorouracilMurine Hepatic Cancer-[2]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible in vivo validation studies.

In Vivo Biodistribution Study Protocol

This protocol outlines the key steps for assessing the biodistribution of targeted nanoparticles.

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) bearing tumors from a folate receptor-positive cancer cell line (e.g., KB, HeLa, MCF-7, SKOV3).[5][6] Tumors are typically grown subcutaneously to a volume of 100-200 mm³.[7]

  • Nanoparticle Administration: Administer the fluorescently or radioactively labeled nanoparticles intravenously (i.v.) via the tail vein.[8] A typical injection volume is 100-200 µL.

  • Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to assess the change in distribution over time.

  • Organ Harvesting: At each time point, collect blood via cardiac puncture and then perfuse the animals with saline.[9] Carefully dissect and weigh major organs (tumor, liver, spleen, kidneys, lungs, heart, and brain).

  • Quantification:

    • Fluorescent Nanoparticles: Homogenize the tissues and measure the fluorescence intensity using a plate reader.[10] Create a standard curve to correlate fluorescence with nanoparticle concentration.

    • Radiolabeled Nanoparticles: Measure the radioactivity in each organ using a gamma counter.[8]

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Tumor Efficacy Study Protocol

This protocol describes a typical in vivo efficacy study to evaluate the antitumor effects of targeted therapies.

  • Animal Model and Tumor Implantation: As described in the biodistribution protocol, establish subcutaneous tumors in immunodeficient mice.[7]

  • Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (n=5-10 per group):

    • Vehicle control (e.g., saline)

    • Free drug

    • Non-targeted nanoparticle formulation

    • Folate-targeted nanoparticle formulation

  • Treatment Administration: Administer the treatments intravenously according to a predetermined schedule (e.g., once every three days for five doses).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.[11]

  • Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.[7] Observe the animals for any signs of distress.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if animals show signs of significant morbidity.[11]

  • Data Analysis: Plot the average tumor volume for each group over time. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the underlying biological pathways and experimental processes is crucial for interpreting the results of in vivo validation studies.

Folate Receptor-Mediated Endocytosis

The targeted delivery of folate-conjugated nanoparticles relies on the process of receptor-mediated endocytosis. The following diagram illustrates the key steps in this pathway.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PEG-Drug Folate-PEG-Drug Nanoparticle FR Folate Receptor (FR) Folate-PEG-Drug->FR Binding Endosome Early Endosome (pH 6.0-6.5) FR->Endosome Internalization (Endocytosis) Late_Endosome Late Endosome (pH 5.0-6.0) Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Fusion Drug_Release Drug Release Late_Endosome->Drug_Release Dissociation in acidic pH FR_Recycling FR Recycling Late_Endosome->FR_Recycling Receptor Sorting Cytosol Cytosol Drug_Release->Cytosol Therapeutic Action FR_Recycling->FR Recycling to Cell Membrane

Caption: Folate receptor-mediated endocytosis pathway.

In Vivo Validation Workflow

The following diagram outlines the typical workflow for the in vivo validation of a targeted nanoparticle.

InVivo_Workflow cluster_prep Preparation cluster_animal_model Animal Model Development cluster_studies In Vivo Studies cluster_analysis Data Analysis and Conclusion Synthesis Nanoparticle Synthesis (Folate-PEG-NHS ester conjugation) Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Load) Synthesis->Characterization Biodistribution Biodistribution Study Characterization->Biodistribution Efficacy Antitumor Efficacy Study Characterization->Efficacy Toxicity Toxicity Assessment Characterization->Toxicity Cell_Culture FR+ Cancer Cell Culture Tumor_Implantation Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to Required Size Tumor_Implantation->Tumor_Growth Tumor_Growth->Biodistribution Tumor_Growth->Efficacy Tumor_Growth->Toxicity Data_Collection Organ Collection & Quantification Tumor Volume & Body Weight Biodistribution->Data_Collection Efficacy->Data_Collection Toxicity->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Targeting Efficacy and Therapeutic Potential Statistical_Analysis->Conclusion

Caption: Workflow for in vivo validation of targeted nanoparticles.

Conclusion

The in vivo validation data strongly supports the efficacy of folate-targeted delivery systems in enhancing tumor accumulation and improving therapeutic outcomes compared to non-targeted controls. The Folate-PEG-NHS ester conjugation strategy offers a robust and versatile platform for developing targeted nanomedicines. However, direct comparative studies with other targeting ligands are still emerging, and the optimal choice of a targeting moiety will likely depend on the specific cancer type and its receptor expression profile. The provided protocols and workflows offer a standardized framework for conducting these critical preclinical evaluations.

References

Control Experiments for Folate-PEG-NHS Ester Mediated Targeting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folate-PEG-NHS ester is a widely utilized conjugate in targeted drug delivery, leveraging the overexpression of folate receptors (FR) on the surface of many cancer cells. This guide provides a comparative analysis of essential control experiments to validate the specificity and efficacy of folate-mediated targeting. The inclusion of appropriate controls is critical to demonstrate that the observed therapeutic or diagnostic effect is a direct result of specific binding to the folate receptor and not due to non-specific interactions.

Data Presentation: Comparative Analysis of Targeting Efficacy

To quantitatively assess the effectiveness of folate-mediated targeting, several key parameters are measured. The following tables summarize representative data from studies comparing targeted constructs to various controls.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a crucial measure of therapeutic efficacy. Lower IC50 values indicate higher potency.

Cell LineTargeting MoietyDrug/NanoparticleIC50 (Targeted)IC50 (Non-Targeted Control)IC50 (Targeted + Free Folate)Reference
MCF-7 (FR+)FolateResveratrol (B1683913) Micelles27.89 µg/mL35.19 µg/mL> 35.19 µg/mL[1]
KB (FR+)FolateCytarabine10 µM100 µM> 100 µM[2]
HepG2 (FR+)FolateChlorambucil/IR780 NP1.014 mg/mL1.1069 mg/mLNot Reported[3]
HeLa (FR+)FolateDoxorubicin NPLower than non-targetedHigher than targetedNot Reported[4]

Table 2: Cellular Uptake Efficiency

Cellular uptake studies quantify the amount of the drug or nanoparticle internalized by cells. This is often measured using techniques like flow cytometry or fluorescence microscopy.

Cell LineTargeting MoietyNanoparticle/ProbeUptake (Targeted)Uptake (Non-Targeted)Uptake (Targeted + Free Folate)Reference
KB (FR-high)FolateGold NanoparticlesIncreased with folate densityLower than targetedSignificantly Reduced[5]
HeLa (FR+)FolateQuantum DotsHighLowSignificantly Reduced[6]
MCF-7 (FR+)FolateFITC-labeled MicellesHighLowSignificantly Reduced[1]
HeDe (FR+)FolateFluorescent NanoparticlesHighLowNot Reported[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key experiments in folate-mediated targeting research.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which a drug or drug-loaded nanoparticle inhibits cell viability.

Materials:

  • FR-positive (e.g., MCF-7, KB, HeLa) and FR-negative (e.g., A549) cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Folate-PEG-NHS ester conjugated drug/nanoparticle

  • Non-targeted control (e.g., MeO-PEG-NHS ester conjugated drug/nanoparticle)

  • Free folic acid solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Control Groups:

    • Negative Control (Untreated): Cells with medium only.

    • Positive Control (Free Drug): Cells treated with the unconjugated drug.

    • Non-Targeted Control: Cells treated with the non-folate-conjugated drug/nanoparticle.

    • Blocking Control: Pre-incubate cells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the folate-conjugated drug/nanoparticle[1].

  • Drug Treatment: Prepare serial dilutions of the targeted and control compounds in the culture medium. Replace the existing medium with 100 µL of the drug dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5 minutes.

  • Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value[8].

Protocol 2: Cellular Uptake Analysis by Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled nanoparticles.

Materials:

  • FR-positive and FR-negative cell lines

  • Fluorescently labeled Folate-PEG-NHS ester conjugated nanoparticles

  • Fluorescently labeled non-targeted control nanoparticles

  • Free folic acid solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 12-well plates and allow them to adhere for 24 hours.

  • Experimental Groups:

    • Targeted: Cells incubated with fluorescently labeled folate-conjugated nanoparticles.

    • Non-Targeted: Cells incubated with fluorescently labeled non-folate-conjugated nanoparticles.

    • Blocking: Cells pre-incubated with 1 mM free folic acid for 30 minutes, followed by incubation with the targeted nanoparticles[1].

  • Incubation: Add the nanoparticle suspensions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting:

    • Wash the cells three times with ice-cold PBS to remove unbound nanoparticles.

    • Harvest the cells using trypsin-EDTA and centrifuge to obtain a cell pellet.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity or the percentage of fluorescently positive cells to compare the uptake efficiency between the different experimental groups[9][10].

Mandatory Visualizations

Signaling Pathway: Folate Receptor-Mediated Endocytosis

The uptake of folate-conjugated molecules is primarily through receptor-mediated endocytosis.

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PEG-Drug Folate-PEG-Drug Conjugate FR Folate Receptor (FR) Folate-PEG-Drug->FR 1. Binding Endosome Early Endosome (pH ~6.0-6.5) FR->Endosome 2. Internalization Late_Endosome Late Endosome (pH ~5.0-5.5) Endosome->Late_Endosome 3. Maturation & Acidification Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Late_Endosome->Drug_Release 4. Dissociation Recycling FR Recycling Late_Endosome->Recycling 5. Receptor Recycling Recycling->FR

Caption: Folate receptor-mediated endocytosis pathway.

Experimental Workflow: Validating Targeting Specificity

A logical workflow is crucial for systematically evaluating the specificity of folate-mediated targeting.

Experimental_Workflow Workflow for Validating Folate-Targeted Delivery cluster_synthesis Step 1: Synthesis & Characterization cluster_invitro Step 2: In Vitro Validation cluster_invivo Step 3: In Vivo Evaluation Synth_Targeted Synthesize Folate-PEG-Drug/NP Cytotoxicity Cytotoxicity Assay (MTT) Synth_Targeted->Cytotoxicity Uptake Cellular Uptake (Flow Cytometry) Synth_Targeted->Uptake Blocking Folate Blocking Assay Synth_Targeted->Blocking Synth_Control Synthesize Non-Targeted Control Synth_Control->Cytotoxicity Synth_Control->Uptake Cell_Culture Culture FR+ and FR- Cells Cell_Culture->Cytotoxicity Cell_Culture->Uptake Cell_Culture->Blocking Animal_Model Establish Tumor Xenograft Model Cytotoxicity->Animal_Model Uptake->Animal_Model Blocking->Animal_Model Biodistribution Biodistribution Studies Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Studies Animal_Model->Efficacy

Caption: Experimental workflow for targeting validation.

Logical Relationships: Control Groups

Understanding the purpose of each control group is fundamental to interpreting the experimental results correctly.

Control_Relationships Logical Relationships of Control Groups cluster_controls Control Groups Experiment Folate-Targeted Construct on FR+ Cells Control1 Non-Targeted Construct on FR+ Cells Experiment->Control1 Purpose: Assess non-specific uptake due to nanoparticle properties (EPR effect in vivo). Control2 Folate-Targeted Construct + Excess Free Folate on FR+ Cells Experiment->Control2 Purpose: Demonstrate competitive binding and receptor-mediated uptake. Control3 Folate-Targeted Construct on FR- Cells Experiment->Control3 Purpose: Confirm the necessity of folate receptor for uptake.

Caption: Rationale for essential control experiments.

References

The Influence of PEG Spacer Length on Folate-Targeted Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient targeting of therapeutic agents to cancer cells is a paramount objective. Folate receptor (FR)-mediated targeting is a promising strategy due to the overexpression of this receptor on the surface of many cancer cells. A crucial design element in folate-targeted systems is the polyethylene (B3416737) glycol (PEG) spacer that links the folate ligand to the therapeutic cargo. This guide provides an objective comparison of different length PEG spacers in folate targeting, supported by experimental data, to aid in the rational design of next-generation cancer therapeutics.

Impact of PEG Spacer Length on In Vitro Performance

The length of the PEG spacer plays a critical role in the binding affinity and cellular uptake of folate-conjugated nanoparticles and drugs. The spacer provides flexibility to the folate ligand, allowing it to effectively interact with the folate receptor, which is situated within a glycocalyx layer on the cell surface.

Studies have shown that an optimal PEG spacer length can significantly enhance receptor-mediated endocytosis. For instance, in a study involving folate-conjugated paclitaxel (B517696) prodrugs, a dramatic increase in cellular uptake was observed when a PEG spacer was introduced, with an optimal range identified between 1k and 3.5k Da.[1] Similarly, investigations with folate-modified liposomes have demonstrated that a sufficiently long PEG chain leads to the highest folate receptor-mediated association with cells.[2][3]

However, the relationship is not always linear. One study found that while increasing the PEG chain length from 1k to 3.5k enhanced cellular uptake, a further increase to 5k resulted in a dramatic reduction in uptake.[1] This suggests that an excessively long spacer might lead to unfavorable conformations or interactions that hinder receptor binding.

The density of the folate ligand on the nanoparticle surface, in conjunction with the PEG spacer length, also influences targeting efficiency. Research on gold nanoparticles revealed that cellular internalization progressively increased with the ligand surface density, reaching a plateau at a certain ratio.[4] Furthermore, a low ratio of folate modification combined with a longer PEG spacer (e.g., PEG5000) has been shown to maximize the association of liposomes with FR-positive cells.[3]

Drug/Nanoparticle SystemPEG Spacer Molecular Weight (Da)Key FindingReference
Paclitaxel Prodrug0 (No PEG)Low cellular uptake.[1]
Paclitaxel Prodrug1000>12-fold increase in intracellular accumulation compared to no PEG.[1]
Paclitaxel Prodrug2000Enhanced cellular uptake.[1]
Paclitaxel Prodrug3500Enhanced cellular uptake.[1]
Paclitaxel Prodrug5000Dramatically reduced cellular uptake compared to 1k-3.5k.[1]
Doxorubicin Liposomes2000Enhanced cellular association compared to unmodified liposomes.[3]
Doxorubicin Liposomes3400Further enhanced cellular association.[3]
Doxorubicin Liposomes5000Highest cellular association with low folate modification.[3]
Solid Lipid Nanoparticles (PTX)1000Superior cytotoxicity compared to free PTX.[5]
Solid Lipid Nanoparticles (PTX)4000Highest potency and a 48.39% reduction in IC50 compared to free PTX.[5]

In Vivo Efficacy and Tumor Accumulation

The in vivo performance of folate-targeted therapies is also significantly influenced by the PEG spacer length. Longer PEG linkers can enhance the circulation time of nanoparticles, leading to increased accumulation in tumor tissues.

A study using folate-conjugated liposomes with different PEG linker lengths (2k, 5k, and 10k Da) demonstrated that tumor accumulation of the nanoparticles in vivo significantly increased with the length of the PEG-linker.[6][7] This enhanced tumor accumulation translated to improved therapeutic efficacy, with the longest PEG linker (10k) resulting in a more than 40% reduction in tumor size compared to the shorter linkers.[6][7]

These findings underscore the importance of optimizing the PEG spacer not only for cellular uptake but also for favorable pharmacokinetic properties that promote tumor targeting in a complex in vivo environment.

Nanoparticle SystemPEG Linker Molecular Weight (Da)Key In Vivo FindingReference
Doxorubicin Liposomes2000Reduced tumor size compared to free doxorubicin.[6][7]
Doxorubicin Liposomes5000Further reduction in tumor size.[6][7]
Doxorubicin Liposomes10000>40% reduction in tumor size compared to 2k and 5k linkers.[6][7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of folate-targeted delivery and the experimental procedures used to evaluate it, the following diagrams are provided.

Folate_Receptor_Mediated_Endocytosis Folate Receptor-Mediated Endocytosis Pathway cluster_cell_surface Cell Surface cluster_endocytosis Endocytosis cluster_intracellular Intracellular Trafficking Folate_Conjugate Folate-PEG-Drug/Nanoparticle Folate_Receptor Folate Receptor (FR) Folate_Conjugate->Folate_Receptor Binding Endosome Endosome Formation Folate_Receptor->Endosome Internalization Acidification Endosome Acidification (pH ~5) Endosome->Acidification Release Drug Release Acidification->Release Recycling FR Recycling to Cell Surface Acidification->Recycling Recycling->Folate_Receptor Experimental_Workflow Experimental Workflow for Evaluating Folate-Targeted Nanoparticles cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Folate-PEG Conjugates (Varying PEG Lengths) Formulation Formulation of Targeted Nanoparticles Synthesis->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential) Formulation->Characterization Binding_Assay Folate Receptor Binding Assay (e.g., Radioligand Assay) Characterization->Binding_Assay Uptake_Study Cellular Uptake Study (e.g., Flow Cytometry, Confocal Microscopy) Characterization->Uptake_Study Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity_Assay Administration Systemic Administration of Targeted Nanoparticles Characterization->Administration Cell_Culture Culture FR-Positive Cancer Cells (e.g., KB, HeLa) Cell_Culture->Binding_Assay Cell_Culture->Uptake_Study Cell_Culture->Cytotoxicity_Assay Animal_Model Tumor Xenograft Animal Model Animal_Model->Administration Biodistribution Biodistribution & Tumor Accumulation Studies Administration->Biodistribution Efficacy_Study Therapeutic Efficacy Study (Tumor Growth Inhibition) Administration->Efficacy_Study

References

A Researcher's Guide to Quantitative Analysis of Folate Receptor Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of folate receptor (FR) expression is critical for advancing targeted therapies and diagnostic strategies. This guide provides an objective comparison of key methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Folate receptors, particularly folate receptor alpha (FRα), are overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, while exhibiting limited expression in normal tissues. This differential expression makes them an attractive target for the delivery of cytotoxic agents, imaging probes, and immunotherapies. The quantitative analysis of FR expression is paramount for patient stratification, monitoring therapeutic response, and understanding the fundamental biology of folate-mediated cellular processes.

This guide delves into the most common techniques for quantifying folate receptor expression at the protein and mRNA levels: Flow Cytometry, Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, Radioligand Binding Assay, and Quantitative Polymerase Chain Reaction (qPCR). We will explore the principles of each method, present comparative data, and provide detailed experimental protocols.

Comparative Analysis of Quantitative Methods

The choice of method for quantifying folate receptor expression depends on several factors, including the sample type, the desired level of quantification (relative vs. absolute), sensitivity, specificity, and available resources. The following table summarizes the key characteristics of each technique.

Method Principle Sample Type Quantification Advantages Disadvantages
Flow Cytometry Measures fluorescence of labeled antibodies bound to cell surface receptors on single cells.Cell suspensions (cell lines, primary cells, disaggregated tissues)Absolute (Antibody Binding Capacity - ABC) or Relative (Mean Fluorescence Intensity - MFI)High-throughput, single-cell analysis, multiplexing capabilities.[1]Requires viable single-cell suspensions, potential for spectral overlap.
ELISA Measures the concentration of soluble or membrane-bound FR in a sample using a specific antibody pair in a plate-based assay.[2][3]Cell lysates, tissue homogenates, serum, plasma.[3][4][5]Absolute (concentration, e.g., pg/mL)High sensitivity, suitable for soluble receptor quantification.[4]May not distinguish between different receptor isoforms, potential for matrix effects.
Western Blotting Separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects the target protein with a specific antibody.Cell lysates, tissue homogenates.[6]Relative (band intensity normalized to a loading control)Widely accessible, provides information on protein size and integrity.Semi-quantitative, lower throughput, requires careful optimization for reproducibility.
Radioligand Binding Assay Measures the binding of a radiolabeled folate analog to its receptor.[7]Cell membranes, tissue homogenates.[7][8]Absolute (receptor number per cell or per mg of protein)High sensitivity and specificity for functional receptors.[7]Requires handling of radioactive materials, lower throughput.
qPCR Measures the amount of FR mRNA in a sample through reverse transcription and amplification.[9][10]RNA extracted from cells or tissues.Relative (fold change in gene expression)High sensitivity and specificity, wide dynamic range.[10]Measures mRNA levels, which may not always correlate with protein expression.

Quantitative Data Summary

The following tables present a summary of quantitative data for folate receptor expression in various cell lines and tissues, as determined by different methodologies.

Table 1: Folate Receptor Alpha (FRα) Expression in Cancer Cell Lines Measured by Flow Cytometry

Cell Line Cancer Type Antibody Binding Capacity (ABC) per cell
KBCervical CancerHigh (e.g., >5 x 10^5)[1]
IGROV-1Ovarian CancerHigh (e.g., 5 x 10^5)[1]
OVCAR-3Ovarian CancerHigh (e.g., 1,871 x 10^3)[11]
SKOV-3Ovarian CancerModerate (e.g., 44 x 10^3)[11]
JEG-3ChoriocarcinomaHigh[1]

Table 2: Folate Receptor Expression in Tissues Measured by Radioligand Binding Assay

Tissue Type Species Folate Receptor Expression (pmol/mg protein)
Ovarian CarcinomaHuman~0.8 - 8.0
Kidney CarcinomaHuman~0.5 - 5.0
Lung CarcinomaHuman~0.2 - 3.0
Normal OvaryHumanNegligible
Normal LungHumanHigh

Note: Data is compiled from multiple sources and should be considered as representative examples. Actual values may vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the practical application of these techniques, the following diagrams illustrate key pathways and experimental workflows.

Folate Receptor-Mediated Endocytosis

Folate and its conjugates are internalized into the cell via receptor-mediated endocytosis. This process is a cornerstone of folate-targeted therapies.

Folate_Endocytosis Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate Folate FR Folate Receptor Folate->FR Binding FR_Bound Folate-FR Complex FR->FR_Bound Endosome Endosome FR_Bound->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Recycling_Endosome Recycling_Endosome Endosome->Recycling_Endosome Recycling Released_Folate Released Folate Lysosome->Released_Folate Release of Folate (low pH) Recycling_Endosome->FR Return to Membrane

Caption: Folate receptor-mediated endocytosis pathway.

Folate Receptor Signaling

Emerging evidence suggests that folate receptor alpha (FRα) can also function as a signaling molecule, independent of its role in folate transport.

Folate_Signaling Folate Receptor Alpha Signaling Pathways Folate Folate FRa FRα Folate->FRa JAK JAK FRa->JAK ERK1_2 ERK1/2 FRa->ERK1_2 Transcription_Factor Transcription Factor Activity FRa->Transcription_Factor STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene_Expression pSTAT3->Gene_Expression pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 pERK1_2->Gene_Expression Transcription_Factor->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival

Caption: Overview of FRα-mediated signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Flow Cytometry Protocol for FRα Quantification

This protocol outlines the steps for quantifying FRα expression on the surface of cancer cells.

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow Start Start Cell_Harvest 1. Harvest and wash cells Start->Cell_Harvest Cell_Count 2. Count cells and adjust concentration Cell_Harvest->Cell_Count Blocking 3. Block Fc receptors Cell_Count->Blocking Primary_Ab 4. Incubate with anti-FRα antibody Blocking->Primary_Ab Wash1 5. Wash to remove unbound antibody Primary_Ab->Wash1 Secondary_Ab 6. Incubate with fluorescently labeled secondary antibody (if needed) Wash1->Secondary_Ab Wash2 7. Wash Secondary_Ab->Wash2 Resuspend 8. Resuspend in FACS buffer Wash2->Resuspend Acquisition 9. Acquire data on flow cytometer Resuspend->Acquisition Analysis 10. Analyze data to determine MFI or ABC Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for flow cytometry.

1. Cell Preparation:

  • Harvest cells and wash twice with ice-cold Phosphate Buffered Saline (PBS).

  • Resuspend cells in FACS buffer (PBS with 1-2% Fetal Bovine Serum) at a concentration of 1x10^6 cells/mL.

2. Staining:

  • Add primary antibody against folate receptor alpha to the cell suspension.

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound primary antibody.

  • If using an unconjugated primary antibody, resuspend the cells in FACS buffer and add a fluorescently-labeled secondary antibody.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

3. Data Acquisition and Analysis:

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire data on a flow cytometer.

  • For absolute quantification, use calibration beads with a known number of antibody binding sites to generate a standard curve.

ELISA Protocol for Soluble FRα

This protocol describes a sandwich ELISA for the quantification of soluble FRα in biological fluids.

ELISA_Workflow ELISA Experimental Workflow Start Start Coat_Plate 1. Coat plate with capture antibody Start->Coat_Plate Block 2. Block non-specific binding sites Coat_Plate->Block Add_Sample 3. Add samples and standards Block->Add_Sample Incubate1 4. Incubate Add_Sample->Incubate1 Wash1 5. Wash Incubate1->Wash1 Add_Detection_Ab 6. Add detection antibody Wash1->Add_Detection_Ab Incubate2 7. Incubate Add_Detection_Ab->Incubate2 Wash2 8. Wash Incubate2->Wash2 Add_Enzyme_Conj 9. Add enzyme-conjugated streptavidin Wash2->Add_Enzyme_Conj Incubate3 10. Incubate Add_Enzyme_Conj->Incubate3 Wash3 11. Wash Incubate3->Wash3 Add_Substrate 12. Add substrate and develop color Wash3->Add_Substrate Stop_Reaction 13. Stop reaction Add_Substrate->Stop_Reaction Read_Plate 14. Read absorbance Stop_Reaction->Read_Plate Analyze 15. Analyze data and calculate concentration Read_Plate->Analyze End End Analyze->End

Caption: Experimental workflow for ELISA.

1. Plate Preparation:

  • Coat a 96-well plate with a capture antibody specific for FRα overnight at 4°C.

  • Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

2. Assay Procedure:

  • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate to remove unbound proteins.

  • Add a biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Wash the plate and add a TMB substrate solution.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of soluble FRα in the samples by interpolating their absorbance values on the standard curve.

Western Blot Protocol for FRα/β

This protocol details the steps for the relative quantification of FRα or FRβ protein expression in cell lysates.

Western_Blot_Workflow Western Blot Experimental Workflow Start Start Lysis 1. Cell or tissue lysis Start->Lysis Quantification 2. Protein quantification Lysis->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Protein transfer to membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary antibody incubation Blocking->Primary_Ab Wash1 7. Washing Primary_Ab->Wash1 Secondary_Ab 8. Secondary antibody incubation Wash1->Secondary_Ab Wash2 9. Washing Secondary_Ab->Wash2 Detection 10. Detection (e.g., chemiluminescence) Wash2->Detection Imaging 11. Imaging Detection->Imaging Analysis 12. Densitometry analysis Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for Western Blot.

1. Sample Preparation:

  • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).

2. Gel Electrophoresis and Transfer:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for FRα or FRβ overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

4. Detection and Analysis:

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Perform densitometric analysis of the bands and normalize the FR expression to a loading control (e.g., GAPDH or β-actin).

Conclusion

The quantitative analysis of folate receptor expression is a critical component of research and development in targeted cancer therapy. This guide provides a comparative overview of the most commonly employed techniques, highlighting their respective strengths and limitations. By understanding the principles, reviewing the quantitative data, and following the detailed protocols, researchers can make informed decisions to select the optimal method for their specific experimental needs, ultimately contributing to the advancement of folate receptor-targeted diagnostics and therapeutics.

References

Safety Operating Guide

Proper Disposal of Folate-PEG3-NHS Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Folate-PEG3-NHS ester, a bioconjugation reagent commonly used in targeted drug delivery and cancer research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is a compound comprised of three key components: a folate targeting moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. While the folate and PEG components are relatively benign, the NHS ester presents potential hazards that necessitate careful handling and disposal. This guide is intended for researchers, scientists, and drug development professionals.

I. Hazard Identification and Risk Assessment

Before handling this compound, it is crucial to understand its potential hazards. The primary concern arises from the N-hydroxysuccinimide (NHS) ester functional group, which can be a skin and eye irritant. While polyethylene glycol (PEG) is generally considered non-hazardous and biodegradable, the overall compound should be treated with care.

Summary of Component Hazards:

ComponentHazard ClassificationPrimary Concerns
Folate Non-hazardousLow
Polyethylene Glycol (PEG) Non-hazardous, BiodegradableLow
N-Hydroxysuccinimide (NHS) Ester IrritantSkin and eye irritation

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn at all times:

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: To protect clothing and skin from contamination.

III. Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of unused this compound and contaminated labware.

A. Unused or Expired this compound (Solid Waste):

  • Containerization:

    • Ensure the original container of this compound is tightly sealed.

    • Place the sealed container in a secondary, larger container made of chemically resistant material (e.g., a high-density polyethylene pail).

    • Label the outer container clearly as "Hazardous Chemical Waste" and include the full chemical name: "this compound".

  • Waste Segregation:

    • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by a licensed chemical waste contractor. Do not dispose of solid this compound in the regular trash.

B. Contaminated Labware (e.g., pipette tips, microfuge tubes, glassware):

  • Initial Decontamination (Quenching of NHS Ester):

    • Prepare a 1 M solution of a primary amine, such as Tris or glycine, in an appropriate buffer (e.g., PBS).

    • Immerse the contaminated labware in the amine solution for at least one hour. This will quench the reactive NHS ester, rendering it non-hazardous.

  • Rinsing:

    • After quenching, thoroughly rinse the labware with deionized water.

  • Final Disposal:

    • Plasticware: After decontamination and rinsing, non-sharp plasticware can be disposed of in the regular laboratory trash.

    • Glassware: Decontaminated glassware can be washed and reused. If disposal is necessary, it should be placed in a designated broken glass container.

    • Sharps: Contaminated sharps (e.g., needles) should be placed in a designated sharps container after quenching and rinsing.

C. Liquid Waste (Solutions containing this compound):

  • Quenching:

    • To the liquid waste containing this compound, add a primary amine solution (e.g., 1 M Tris or glycine) to a final concentration of at least 100 mM.

    • Allow the solution to react for at least one hour to ensure complete quenching of the NHS ester.

  • Disposal:

    • After quenching, the resulting solution can typically be disposed of down the drain with copious amounts of water, as the PEG and folate components are biodegradable. However, always consult your institution's specific guidelines for aqueous waste disposal.

IV. Experimental Workflow for Disposal

Below is a visual representation of the decision-making process and steps for the proper disposal of this compound and associated waste.

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always refer to your institution's specific safety and disposal protocols.

Personal protective equipment for handling Folate-PEG3-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Folate-PEG3-NHS ester is a specialized chemical compound designed for targeted drug delivery and bioconjugation, particularly in cancer research.[1] It incorporates a folic acid component for targeting cells that overexpress folate receptors, a PEG3 spacer to improve solubility, and a reactive N-hydroxysuccinimide (NHS) ester group for covalently linking to primary amines on proteins or other molecules.[1] Due to its reactive nature, proper handling and disposal are crucial to ensure laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, a comprehensive set of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

PPE CategoryRequired EquipmentSpecifications & Rationale
Eye Protection Safety glasses or gogglesEssential to protect against accidental splashes or airborne particles.
Hand Protection Nitrile or other chemically resistant glovesNitrile gloves offer good protection against a range of chemicals.[2] Always inspect gloves before use and change them immediately upon contamination.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from spills.
Respiratory Protection Dust mask (e.g., N95)Recommended when handling the solid powder to prevent inhalation of fine particles.[3]

Operational Plan: Step-by-Step Handling Protocol

This compound is moisture-sensitive and its NHS-ester group is prone to hydrolysis, which deactivates the compound.[4][5] The following protocol ensures safe and effective handling.

  • Preparation : Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[4] Ensure your workspace is clean and you are wearing all required PPE.

  • Reagent Dissolution :

    • Immediately before use, weigh the desired amount of the ester. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[4]

    • Dissolve the solid in an appropriate anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][6][7] Ensure the DMF is of high quality and free of dimethylamine, which can react with the NHS ester.[6][7]

  • Reaction with Biomolecules :

    • The reaction of NHS esters with primary amines (like those on proteins) is highly pH-dependent, with an optimal pH range of 8.3-8.5.[6][7]

    • Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the ester.[4] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are suitable alternatives.[4][7]

    • Add the dissolved this compound solution to your biomolecule solution. The reaction can typically proceed for 1-4 hours at room temperature or overnight on ice.[6][7]

  • Post-Reaction :

    • After the reaction is complete, any unreacted NHS ester should be quenched. This can be done by adding an amine-containing buffer (like Tris) or by adjusting the pH to promote hydrolysis.[5]

    • Purify the resulting conjugate using appropriate methods like gel filtration or dialysis to remove unreacted materials and byproducts.[4][6][7]

Disposal Plan

All waste generated from the use of this compound must be treated as chemical waste and disposed of according to institutional and local environmental regulations.[3]

  • Solid Waste : The original vial, along with any contaminated labware such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated solid hazardous waste container.[3] Do not dispose of the solid powder in regular trash.[3]

  • Liquid Waste :

    • Unused Solutions : Collect unused or expired solutions in a clearly labeled hazardous waste container compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO or DMF solutions).[3]

    • Aqueous Solutions : For aqueous solutions from labeling reactions, ensure the reactive NHS ester is quenched before collection. This can be achieved by allowing the solution to stand at room temperature for several hours to ensure complete hydrolysis.[3] The pH can be adjusted to between 7 and 8.5 to facilitate this process.[3]

  • General Guidance : Always segregate chemical waste from regular trash.[3] Do not pour any solutions down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[3]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Waste Disposal A Equilibrate Vial to Room Temp B Don Appropriate PPE A->B C Weigh Solid Ester B->C Proceed to Handling D Dissolve in Anhydrous Solvent (DMSO/DMF) C->D E Add to Biomolecule in Amine-Free Buffer (pH 8.3-8.5) D->E F Incubate (1-4h at RT or overnight on ice) E->F G Quench Unreacted Ester F->G Proceed to Disposal H Collect Liquid Waste in Labeled Container G->H J Dispose via Institutional EHS Procedures H->J I Collect Solid Waste (Gloves, Tips) in Labeled Container I->J

Caption: Workflow for the safe handling, reaction, and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.